N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWAXPYFIYBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative that has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a benzamide group attached to a 5-iodo-2-oxopyrimidine scaffold, confer a range of intriguing biological activities. This technical guide provides a comprehensive overview of the synthesis, structural characterization, physicochemical properties, and known biological activities of this compound. We delve into its potential as an anticancer and antiviral agent, supported by available data and mechanistic insights derived from analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundation for further investigation and application of this promising scaffold.
Introduction: The Chemical and Biological Significance of this compound
This compound, a heterocyclic compound, has garnered attention for its potential applications in medicinal chemistry and pharmacology.[1] The core of this molecule is a pyrimidine ring, a fundamental building block of nucleic acids, which makes pyrimidine derivatives a rich source of bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The benzamide moiety is also a common feature in many pharmaceuticals, contributing to receptor binding and other molecular interactions.[1]
The strategic placement of an iodine atom at the 5-position of the pyrimidine ring is a key feature of this molecule. This halogen substitution not only influences its biological activity but also provides a reactive handle for further chemical modifications. The iodine atom can be readily displaced or participate in cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]
Molecules with similar architectures have been explored as inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] Furthermore, pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways.[1] This guide aims to consolidate the current knowledge on this compound and to provide a detailed framework for its synthesis and evaluation.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 5-iodocytosine. The overall synthetic strategy involves the benzoylation of the amino group at the C4 position of the pyrimidine ring.
Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Benzoylation of 5-Iodocytosine
This protocol is based on a reported method for the benzoylation of 5-iodocytosine.[1]
Materials and Reagents:
-
5-Iodocytosine (1 equivalent)
-
Benzoic anhydride (Bz₂O) (2.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.01 equivalents)
-
Pyridine (as acid scavenger)
-
Acetonitrile (solvent)
-
Ethanol/water (for recrystallization)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodocytosine (15 g) and acetonitrile (150 mL).
-
Add benzoic anhydride (28.5 g, 126 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.15 g) to the suspension.
-
Add pyridine (9.9 g) to the reaction mixture to act as an acid scavenger.
-
Place the reaction mixture under an inert atmosphere of argon or nitrogen.
-
Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid. A reported yield for this type of reaction is approximately 72%.[1]
Alternative Microwave-Assisted Synthesis: A more rapid synthesis can be achieved using microwave irradiation.
-
Reactants: 5-iodocytosine (1 eq), benzoyl chloride (1.2 eq)
-
Solvent: Dimethylformamide (DMF)
-
Conditions: 150 W microwave irradiation at 100°C for 15 minutes.
-
Reported Yield: 68%[1]
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the NH proton is expected around δ 12 ppm. Aromatic protons of the benzamide group would appear in the range of δ 7.5–8.0 ppm.[1] The pyrimidine C6-H proton would likely appear as a singlet further downfield. |
| ¹³C NMR | The carbonyl (C=O) carbon of the benzamide group is expected to have a chemical shift of approximately 165 ppm.[1] Signals for the aromatic carbons and the pyrimidine ring carbons would also be present in the aromatic region of the spectrum. |
| Mass Spectrometry (MS) | For electrospray ionization (ESI-MS) in positive ion mode, the [M+H]⁺ ion is expected at an m/z of approximately 342.0. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidinone), and aromatic C-H and C=C stretching would be observed. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Iodine should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₈IN₃O₂. |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈IN₃O₂ | [2][3] |
| Molecular Weight | 341.11 g/mol | [1][2][3] |
| CAS Number | 145913-85-5 | [1][2][3] |
| Appearance | Solid | General knowledge |
| Purity | >98% (commercially available) | [3] |
| SMILES | O=C1N=C(NC(C2=CC=CC=C2)=O)C(I)=CN1 | [3] |
| InChI Key | KUQWAXPYFIYBBY-UHFFFAOYSA-N | [1] |
| Melting Point | Not explicitly reported. | |
| Solubility | Not explicitly reported. Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and DMF. | General knowledge based on structure |
Biological Activity and Mechanism of Action
This compound has shown promise in preclinical studies, particularly in the areas of oncology and virology.
Anticancer Activity
-
In vitro Cytotoxicity: The compound has demonstrated significant cytotoxic effects against cancer cell lines. A notable finding is its activity against the MCF-7 breast cancer cell line with a reported IC₅₀ value of 12 µM .[1] This level of potency suggests that it is a viable lead compound for the development of novel anticancer agents.[1]
-
Mechanism of Action: The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, which are critical mechanisms for controlling tumor growth.[1] The compound may achieve this by inhibiting key enzymes involved in cancer cell metabolism and proliferation.[1]
Caption: Postulated mechanism of anticancer activity.
Antiviral Activity
While specific antiviral data for this compound is not extensively reported, its structural similarity to known antiviral agents suggests a potential mechanism of action.
-
Viral Polymerase Inhibition: Molecules with similar pyrimidine-based scaffolds have been investigated as inhibitors of viral polymerases.[1] A key target in this context is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication.[1]
-
Allosteric Inhibition: These types of inhibitors often function as allosteric modulators. They bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that disrupts the enzyme's function.[1] This mechanism can offer advantages in terms of overcoming resistance mutations that may arise in the active site.
Applications in Drug Discovery and Chemical Biology
The unique structural attributes of this compound make it a versatile tool for both drug discovery and chemical biology.
-
Lead Compound for Drug Development: With demonstrated anticancer activity, this molecule serves as an excellent starting point for optimization through medicinal chemistry efforts.[1] The synthesis of analogues with modifications to the benzamide ring or substitution of the iodine atom can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Chemical Probe: The presence of the iodine atom allows for the facile introduction of reporter tags, such as fluorophores or biotin, through cross-coupling reactions. This would enable the development of chemical probes to study the compound's cellular targets and mechanism of action.
-
Building Block for Synthesis: As a functionalized heterocyclic compound, it can be used as a building block for the synthesis of more complex molecules with potential biological activities.[1]
Conclusion
This compound represents a promising scaffold in the landscape of medicinal chemistry. Its straightforward synthesis, coupled with its demonstrated anticancer activity and potential as an antiviral agent, makes it a compelling subject for further research. The insights provided in this technical guide are intended to facilitate these efforts, providing a solid foundation of knowledge for the design of future studies and the development of novel therapeutics based on this versatile molecular framework.
References
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic heterocyclic compound featuring a functionalized pyrimidine core. While direct and extensive research on its specific biological activity is emerging, its structural motifs—a 5-iodinated pyrimidine and a benzamide moiety—are well-represented in a variety of bioactive molecules. This technical guide synthesizes the available information on this compound and its close analogs to propose a putative mechanism of action. We will delve into the established roles of its core components, infer potential molecular targets, and provide a roadmap of experimental protocols for the definitive elucidation of its biological function. This document is intended to serve as a foundational resource for researchers investigating this and similar compounds for therapeutic development.
Introduction: Deconstructing this compound
This compound is a molecule of interest in medicinal chemistry, primarily due to its classification as a functionalized pyrimidine derivative[1]. The pyrimidine scaffold is a cornerstone of numerous endogenous molecules, including nucleobases, and is a privileged structure in drug design. The addition of an iodine atom at the 5-position and a benzamide group at the 4-position creates a unique chemical entity with the potential for specific biological interactions[1].
The core structure can be broken down into two key pharmacophores:
-
The 5-Iodopyrimidine Core: Halogenated pyrimidines, particularly at the 5-position, are known to possess a range of biological activities, including antiviral and anticancer properties[2]. The iodine atom, being the largest and most polarizable of the stable halogens, can significantly influence the molecule's binding affinity to biological targets through halogen bonding and other non-covalent interactions.
-
The N-Benzamide Moiety: Benzamide derivatives are prevalent in a wide array of pharmaceuticals and are known to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities[3]. This group can participate in hydrogen bonding and hydrophobic interactions, serving as a crucial element for molecular recognition.
Given the limited direct studies on this compound, this guide will explore its potential mechanisms of action by drawing parallels with well-characterized analogs.
Putative Mechanisms of Action: An Evidence-Based Hypothesis
Based on the known bioactivities of its structural components, we can postulate several potential mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.
As an Antiviral Agent: Targeting Viral Enzymes
The 5-iodopyrimidine core is reminiscent of nucleoside analogs used in antiviral therapies. Molecules with similar structures have been investigated as potential inhibitors of viral polymerases[1].
-
Hypothesized Mechanism: this compound may act as an allosteric inhibitor of viral RNA-dependent RNA polymerase (RdRp) or other viral enzymes crucial for replication[1]. Unlike nucleoside analogs that act as chain terminators at the active site, an allosteric inhibitor would bind to a different site on the enzyme, inducing a conformational change that impairs its function. The iodine atom and the benzamide group would be critical for the specificity and affinity of this binding.
-
Supporting Evidence from Analogs:
-
Related benzimidazole and pyrimidine-based compounds have been explored as allosteric inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B)[1].
-
5-iodouracil derivatives, which share the 5-iodopyrimidine core, have been investigated for their antiviral properties[4]. For instance, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) has demonstrated potent activity against orthopoxviruses by inhibiting viral DNA synthesis[5].
-
As an Anticancer Agent: A Multi-pronged Approach
The structural features of this compound suggest several potential avenues for anticancer activity.
-
Hypothesized Mechanisms:
-
Enzyme Inhibition: The compound could inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase or other kinases.
-
Induction of Apoptosis: It may trigger programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: The compound could halt the cell cycle at specific checkpoints, preventing tumor growth.
-
Induction of Oxidative Stress: The presence of the iodine atom may contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to cytotoxicity[1].
-
-
Supporting Evidence from Analogs:
-
A study on N-substituted 5-iodouracils revealed that some analogs exhibit anticancer activity. Notably, N1,N3-dicyclohexylmethyl analog of 5-iodouracil displayed potent anticancer activity against HepG2 cells with an IC50 of 16.5 μg/mL[2][6].
-
Benzamide derivatives have been shown to possess antitumor properties through various mechanisms, including the induction of apoptosis and cell cycle arrest[3][7].
-
A Roadmap for Mechanistic Elucidation: Experimental Protocols
To move from a putative to a confirmed mechanism of action, a systematic experimental approach is necessary. The following protocols provide a framework for investigating the biological activities of this compound.
In Vitro Cytotoxicity and Antiviral Activity Assays
Objective: To determine the effective concentration range of the compound for its cytotoxic and antiviral effects.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a serial dilution of this compound and low-melting-point agarose.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Target Identification and Validation
Objective: To identify the specific molecular target(s) of the compound.
Workflow for Target Identification
Caption: Experimental workflow for target identification and validation.
Visualizing the Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of this compound, based on the mechanisms of related compounds.
Caption: A putative signaling pathway for the anticancer effects.
Data Summary and Future Directions
Currently, there is a lack of quantitative data for this compound in the public domain. The following table is a template for summarizing key data points that should be generated through the experimental protocols outlined above.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (Cytotoxicity) | HepG2 | To be determined | |
| MCF-7 | To be determined | ||
| A549 | To be determined | ||
| EC50 (Antiviral) | Virus TBD | To be determined | |
| Enzyme Inhibition (Ki) | Target Enzyme TBD | To be determined |
Future research should focus on a systematic evaluation of this compound against a broad panel of cancer cell lines and viruses. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the benzamide ring and substitutions at the pyrimidine core, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in animal models will be necessary to assess its therapeutic potential and pharmacokinetic properties.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action remains to be fully elucidated, its structural similarity to known antiviral and anticancer compounds provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear path forward for researchers to uncover the therapeutic potential of this intriguing molecule.
References
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Ruchirawat, S., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(7), 2768-2777. [Link]
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Ruchirawat, S., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. ResearchGate. [Link]
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Smee, D. F., et al. (2008). Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. Antiviral Research, 80(2), 169-175. [Link]
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El-Sayed, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Genetic Engineering and Biotechnology, 21(1), 108. [Link]
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Haque, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(4), 33. [Link]
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N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone of therapeutic innovation, forming the structural basis for a multitude of clinically significant agents. Within this vast chemical space, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide emerges as a molecule of considerable interest for researchers, scientists, and drug development professionals. This functionalized pyrimidine derivative, characterized by a benzamide moiety appended to a 5-iodo-2-oxopyrimidine scaffold, presents a unique combination of structural features that suggest a promising profile for biological activity.[1]
The presence of the pyrimidine ring, a key component of nucleobases, provides a framework for potential interactions with a wide array of biological targets. The iodine atom at the 5-position not only influences the molecule's steric and electronic properties but also serves as a versatile handle for further chemical modifications, such as metal-catalyzed cross-coupling reactions.[1] This adaptability makes this compound a valuable building block for the synthesis of diverse chemical libraries aimed at screening for novel therapeutic agents.[1] While specific biological data for this compound remains an area of active investigation, its structural similarity to known antiviral and anticancer agents warrants a thorough exploration of its potential.[1] This in-depth technical guide aims to provide a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and a detailed exploration of its potential as a lead compound in drug discovery, with a particular focus on its hypothesized role as an inhibitor of viral polymerases.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145913-85-5 | [2] |
| Molecular Formula | C₁₁H₈IN₃O₂ | [2] |
| Molecular Weight | 341.11 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow solid (predicted) | [3] |
| Solubility | Predicted to be soluble in formic acid and other organic solvents. | [3] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be logically approached in a two-step process, commencing with the iodination of cytosine to form the key intermediate, 5-iodocytosine, followed by a selective N-benzoylation.
Step 1: Synthesis of 4-amino-5-iodo-2(1H)-pyrimidinone (5-Iodocytosine)
The foundational step in the synthesis is the regioselective iodination of cytosine. A reliable method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent such as dimethylformamide (DMF).[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve cytosine (1 equivalent) in anhydrous DMF.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-amino-5-iodo-2(1H)-pyrimidinone as a light tan solid.[3]
Caption: Synthetic scheme for the iodination of cytosine.
Step 2: N-Benzoylation of 5-Iodocytosine
The final step involves the selective acylation of the exocyclic amino group of 5-iodocytosine with benzoyl chloride. The choice of base and reaction conditions is crucial to favor N-acylation over O-acylation and to prevent potential side reactions. A common and effective method for the benzoylation of amino groups on heterocyclic systems is the Schotten-Baumann reaction, which is typically performed in a two-phase system or in the presence of a base like pyridine.[4][5]
Experimental Protocol:
-
Reaction Setup: Suspend 5-iodocytosine (1 equivalent) in pyridine.
-
Addition of Acylating Agent: Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into ice-water to precipitate the product. Collect the crude product by filtration.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.[4]
Caption: Final N-benzoylation step to yield the target compound.
Potential Biological Activity and Mechanism of Action: A Focus on Antiviral Properties
While direct biological data for this compound is not extensively reported in peer-reviewed literature, its structural features strongly suggest potential as an antiviral agent, particularly as an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] This hypothesis is built upon the well-established precedent of pyrimidine and benzamide derivatives exhibiting potent inhibitory activity against this critical viral enzyme.[6][7][8]
HCV NS5B is a key enzyme in the replication of the viral genome and is a major target for direct-acting antivirals.[7][9] Inhibitors of NS5B are broadly classified as nucleoside inhibitors (NIs) that compete with natural nucleotides at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[9][10] The structural characteristics of this compound suggest that it would likely function as a non-nucleoside inhibitor.
NNIs of HCV NS5B bind to one of four known allosteric sites: thumb site I, thumb site II, palm site I, or palm site II.[10] This binding induces a conformational change in the enzyme that ultimately prevents RNA synthesis.[1] Pyrimidine-based compounds have been identified as potent inhibitors that bind to the palm site of NS5B.[7]
The proposed mechanism of action for this compound as an HCV NS5B inhibitor involves:
-
Allosteric Binding: The molecule is hypothesized to bind to an allosteric site, likely a palm site, on the NS5B polymerase. The pyrimidine core would anchor the molecule to the binding pocket, while the benzamide and iodo substituents would engage in specific interactions with amino acid residues.
-
Conformational Change: This binding event is proposed to induce a conformational change in the enzyme, disrupting the precise arrangement of the active site required for catalysis.
-
Inhibition of RNA Synthesis: The induced conformational change prevents the initiation or elongation of the viral RNA strand, thereby halting viral replication.
Caption: Proposed mechanism of action as an allosteric inhibitor of HCV NS5B.
Applications in Drug Discovery and Lead Optimization
This compound serves as a valuable scaffold for further drug discovery efforts. The key areas of application include:
-
Lead Compound for Antiviral Drug Development: Given its potential as an HCV NS5B inhibitor, this molecule is a prime candidate for lead optimization programs. Structure-activity relationship (SAR) studies can be conducted by modifying the benzamide ring and exploring substitutions at the pyrimidine core to enhance potency and improve pharmacokinetic properties.[1]
-
Building Block for Chemical Libraries: The presence of the iodine atom allows for the facile introduction of a wide range of substituents through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the rapid generation of a library of analogues for screening against various therapeutic targets.[1]
-
Probe for Exploring Enzyme Binding Pockets: Radiolabeled versions of this compound could be synthesized to serve as probes for studying the binding pockets of viral polymerases and other enzymes.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While its biological activity profile is yet to be fully elucidated through direct experimental evidence, the strong rationale based on its structural similarity to known bioactive molecules, particularly HCV NS5B inhibitors, makes it a compelling target for further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound's activity against a panel of viruses, cancer cell lines, and other relevant biological targets.
-
Mechanism of Action Studies: Confirming its interaction with HCV NS5B or identifying other potential molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to optimize its biological activity and drug-like properties.
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Anonymous. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC. Available at: [Link].
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A Technical Guide to the Synthesis and Medicinal Chemistry Utility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Executive Summary: N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative. While a detailed public record of a specific "discovery history" for this exact molecule is not prominent, its constituent parts—the N-acyl-4-aminopyrimidinone core and the 5-iodo substituent—are of significant interest in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for its synthesis from the perspective of a senior application scientist. We will deconstruct the molecule to propose a plausible and robust synthetic pathway, explain the rationale behind key experimental choices, and discuss the strategic importance of this scaffold in modern drug discovery. The protocols and insights provided herein are designed to be self-validating for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone pharmacophore in drug discovery, forming the structural basis of nucleic acids (cytosine, thymine, and uracil) and a multitude of approved therapeutics.[1][2] Its ability to form multiple hydrogen bonds and engage in various biological interactions makes it a privileged scaffold. The N-(pyrimidin-4-yl)benzamide substructure, in particular, combines the rich interactive potential of the pyrimidine core with a benzamide group, a motif frequently found in enzyme inhibitors and receptor modulators.
Molecules incorporating the 2-oxo-1,2-dihydropyrimidine (or "isocytosine") core are explored for a wide range of biological activities, including antiviral and anticancer properties.[3] The strategic placement of an iodine atom at the C5 position further enhances the molecule's utility, transforming it from a mere bioactive candidate into a versatile synthetic intermediate for generating diverse chemical libraries through cross-coupling reactions.[1][3][4]
This guide will focus on a logical, literature-supported synthesis of this compound, highlighting its potential as a building block for developing complex molecular architectures.[3]
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis is paramount for designing a successful synthesis. Our approach dissects the target molecule into readily available starting materials by identifying key bond disconnections.
This analysis suggests a three-stage forward synthesis:
-
Ring Formation: Construction of the 4-amino-1,2-dihydropyrimidin-2-one core (isocytosine) via a cyclocondensation reaction.
-
Iodination: Regioselective electrophilic iodination at the C5 position of the pyrimidine ring.
-
Acylation: Formation of the final benzamide by acylating the 4-amino group.
Proposed Synthesis and Detailed Methodologies
This section details the step-by-step protocols for the proposed synthetic route. Each step is designed for high yield and purity, incorporating insights for optimization and validation.
Overall Synthetic Workflow
The forward synthesis proceeds through the key intermediates identified in the retrosynthetic analysis.
Experimental Protocols
The construction of the pyrimidinone core is a foundational step. While the Biginelli reaction is well-known for producing dihydropyrimidinones, a more direct route to isocytosine involves the condensation of urea with a β-ketoester derivative.[5][6][7]
-
Principle: This reaction is a classic cyclocondensation where urea acts as the dinucleophile, reacting with an appropriate three-carbon electrophile to form the six-membered heterocyclic ring. Using ethyl cyanoacetate is an effective method.
-
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).
-
To this solution, add ethyl cyanoacetate (1.0 eq) and urea (1.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then chill in an ice bath.
-
Neutralize the mixture carefully with glacial acetic acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum to yield 4-amino-1,2-dihydropyrimidin-2-one as a white solid.
-
-
Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the vinyl proton at C5 and the amino and amide protons.
Iodination of the electron-rich pyrimidine ring at the C5 position is a critical step. The C5 position is activated towards electrophilic substitution by the two nitrogen atoms in the ring.
-
Principle: An electrophilic iodinating agent is required. A combination of molecular iodine (I₂) and a mild oxidizing agent or a pre-formed electrophilic iodine source like N-iodosuccinimide (NIS) is effective. A green chemistry approach using I₂ and silver nitrate (AgNO₃) under solvent-free conditions has also been reported and offers environmental benefits.[4]
-
Protocol (using N-Iodosuccinimide):
-
Suspend 4-amino-1,2-dihydropyrimidin-2-one (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.
-
Upon completion, pour the reaction mixture into a large volume of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold acetone to remove residual DMF and succinimide.
-
Dry the product under vacuum.
-
-
Self-Validation: Successful iodination is confirmed by a significant downfield shift of the C5 proton signal in the ¹H NMR spectrum (or its disappearance) and the appearance of a new signal in the ¹³C NMR spectrum at a chemical shift characteristic of an iodine-bearing carbon (typically 60-80 ppm).[4]
The final step is the acylation of the 4-amino group. Care must be taken to ensure selective N-acylation without affecting the amide proton within the pyrimidine ring.
-
Principle: The exocyclic 4-amino group is more nucleophilic than the ring nitrogens, allowing for selective acylation. The reaction is typically performed by reacting the amine with an acylating agent like benzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]
-
Protocol:
-
Suspend 4-amino-5-iodo-1,2-dihydropyrimidin-2-one (1.0 eq) in an anhydrous aprotic solvent such as 1,4-dioxane or pyridine. Pyridine can act as both the solvent and the base.
-
Cool the mixture in an ice bath to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A typical protocol may involve refluxing at 80-100°C for 24 hours to ensure efficient acylation.[3]
-
Monitor the reaction by TLC (e.g., using a petroleum ether:ethyl acetate, 6:1 mobile phase).[3]
-
Once the reaction is complete, quench it by slowly adding cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water, followed by a cold, non-polar solvent like hexane to remove any unreacted benzoyl chloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR will show new signals corresponding to the phenyl protons of the benzoyl group and a new amide proton signal. IR spectroscopy will show a characteristic amide C=O stretch.
The Strategic Role of the 5-Iodo Substituent
The inclusion of an iodine atom at the C5 position is a deliberate and strategic choice in medicinal chemistry. It serves as a versatile synthetic handle for post-synthesis diversification using metal-catalyzed cross-coupling reactions.[1][3] This allows for the rapid generation of a library of analogs from a single intermediate, which is crucial for exploring Structure-Activity Relationships (SAR).
This diversification strategy is a cornerstone of modern lead optimization, allowing chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Potential Applications and Future Directions
While specific biological activity for this compound is a subject for ongoing research, compounds with similar architectures have been investigated as:
-
Viral Polymerase Inhibitors: The pyrimidine core can mimic natural nucleobases, and related structures have been studied as allosteric inhibitors of enzymes like the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.[3]
-
Kinase Inhibitors: Fused pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines, are potent inhibitors of various protein kinases involved in cancer signaling pathways.[8] The N-acylaminopyrimidine motif could be explored in this context.
-
Hedgehog Signaling Pathway Inhibitors: N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[9]
Future work would involve using the 5-iodo intermediate to synthesize a library of analogs for screening against various biological targets.
Conclusion
This guide has outlined a robust and scientifically-grounded synthetic pathway for this compound. By deconstructing the molecule and leveraging established, high-yield chemical transformations, we have provided a reliable blueprint for its preparation. More importantly, we have framed this molecule not as a final product, but as a strategic platform. Its true value lies in the 5-iodo group, a key functional handle that unlocks access to vast chemical diversity through modern cross-coupling chemistry, making it a valuable asset for any research program in drug discovery and medicinal chemistry.
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Fadlan, A., Pratama, L. Y., et al. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. IOP Conference Series: Earth and Environmental Science. (URL: [Link])
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Fadlan, A., Pratama, L. Y., et al. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Semantic Scholar. (URL: [Link])
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Chavan, L., Deshmukh, S., & Shankarwar, S. G. (2024). Current progress in asymmetric Biginelli reaction: an update. MOLECULES. (URL: [Link])
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Kim, S. K., et al. (N.A.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. (URL: [Link])
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Iodine Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H )-ones and Thiones: A Simple and Efficient Procedure for the Biginelli Reaction. (2025). ResearchGate. (URL: [Link])
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. (URL: [Link])
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (URL: [Link])
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Chen T, Jiang H, Zhou J, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. (URL: [Link])
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N-Amino Pyridinium Salts in Organic Synthesis. (N.A.). PubMed Central. (URL: [Link])
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Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. (URL: [Link])
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Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. (2013). PubMed. (URL: [Link])
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Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. (URL: [Link])
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Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). National Institutes of Health. (URL: [Link])
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Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][5][6]triazolo[4,3-a][3][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. (2010). PubMed. (URL: [Link])
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N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (N.A.). Thieme Gruppe. (URL: [Link])
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The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). PubMed. (URL: [Link])
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Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. (2005). PubMed. (URL: [Link])
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Spectroscopic data analysis for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
An In-Depth Technical Guide to the Spectroscopic Analysis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Introduction: Elucidating the Molecular Architecture
This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold, featuring a benzamide group linked to an iodinated pyrimidinone core, makes it a valuable synthetic intermediate and a candidate for biological screening, with related structures showing potential as viral polymerase inhibitors.[1] The precise arrangement of its atoms dictates its chemical reactivity and biological function. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.
This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data to explore the causal logic behind the analytical workflow, interpreting the output from multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and validated structural assignment.
The Analytical Workflow: A Multi-Faceted Approach
A robust characterization relies on the integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The typical workflow ensures that functional groups, atomic connectivity, and overall molecular formula are all confirmed.
Caption: Integrated workflow for spectroscopic characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the H-C Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR confirms the presence and arrangement of the benzoyl and pyrimidine rings.
¹H NMR Spectroscopy: Proton Environments
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound. Its high polarity readily dissolves the molecule, and its hydrogen-bonding acceptor nature slows the exchange rate of N-H protons, allowing them to be observed as distinct, often broad, singlets at a downfield chemical shift.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.[2]
-
Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Interpretation of the ¹H NMR Spectrum
The structure of this compound presents several distinct proton environments.
Caption: Structure with key protons labeled for NMR analysis.
Based on published data and chemical principles, the following signals are expected.[1]
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| H-a | ~11.34 | Singlet (broad) | 1H | Pyrimidine N-H: Located on the pyrimidinone ring. The strong downfield shift is due to deshielding from the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. |
| H-b | ~7.72 | Singlet | 1H | Pyrimidine C6-H: This is the only proton on the pyrimidine ring. It appears as a singlet as there are no adjacent protons to couple with. Its position is downfield due to the electron-withdrawing nature of the heterocyclic ring. |
| H-c, H-d, H-e | 7.45 - 8.02 | Multiplet | 5H | Benzoyl Ar-H: Protons on the aromatic benzoyl group. The ortho protons (H-c) are most deshielded by the amide carbonyl. The complex multiplet arises from overlapping signals and spin-spin coupling between the ortho, meta, and para protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: Proton-decoupled ¹³C NMR is essential to simplify the spectrum and identify all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl, aromatic, and halogen-substituted carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]
-
Processing: Process the data similarly to the ¹H spectrum, referencing the residual DMSO solvent peak at 39.52 ppm.
Interpretation of the ¹³C NMR Spectrum
The molecule has 11 carbon atoms, and we can predict their approximate chemical shifts based on known data for pyrimidines and benzamides.[3][4]
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment & Rationale |
| Amide Carbonyl | ~165-170 | Benzoyl C=O: Highly deshielded due to the electronegativity of the oxygen atom. |
| Lactam Carbonyl | ~160-165 | Pyrimidine C2=O: Deshielded carbonyl carbon within the pyrimidine ring. |
| Aromatic C (quaternary) | ~130-135 | Benzoyl C1': The carbon attached to the amide group. |
| Aromatic C-H | ~125-135 | Benzoyl C2'/C3'/C4': Carbons of the benzene ring. |
| Pyrimidine C4/C6 | ~140-155 | C4 & C6: Deshielded due to adjacent nitrogen atoms and involvement in the conjugated system. |
| Pyrimidine C5 | ~80-95 | C5-I: The carbon bonded to iodine. The "heavy atom effect" of iodine causes significant shielding, shifting this signal upfield compared to other sp² carbons. |
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum provides a molecular fingerprint, confirming the key structural motifs of the benzamide and iodinated pyrimidinone.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200 - 3400 | N-H Stretch | Amide N-H and Pyrimidine N-H. Often appears as a broad band due to hydrogen bonding in the solid state. |
| 3000 - 3100 | C-H Stretch | Aromatic C-H (Benzoyl and Pyrimidine rings). |
| ~1680 - 1720 | C=O Stretch | Amide I band (Benzoyl C=O). |
| ~1640 - 1670 | C=O Stretch | Lactam C=O (Pyrimidine ring).[7][8] |
| 1550 - 1620 | C=C and C=N Stretch | Aromatic and pyrimidine ring skeletal vibrations.[6] |
| ~1520 - 1550 | N-H Bend | Amide II band (coupled N-H bend and C-N stretch). |
| 500 - 600 | C-I Stretch | Carbon-Iodine bond vibration in the fingerprint region. |
Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and, with high resolution, the elemental formula.
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method. ESI typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. The high resolution distinguishes the exact mass from other potential elemental compositions.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. The applied voltage will generate a fine spray of charged droplets, leading to the formation of gaseous [M+H]⁺ ions.
-
Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₁₁H₉IN₃O₂⁺.
Interpretation of Mass Spectrometry Data
-
Molecular Ion: The molecular formula is C₁₁H₈IN₃O₂. The monoisotopic mass is 340.9661 g/mol .
-
Expected HRMS Result: The protonated molecule [M+H]⁺ has the formula C₁₁H₉IN₃O₂⁺. Its theoretical exact mass is 341.9739. Published HRMS data shows a confirmed ion at m/z 341.1214 [M+H]⁺, which aligns with the expected molecular formula.[1]
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 isotopic pattern will be observed, unlike compounds containing chlorine or bromine.[9][10]
-
Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, such as the loss of the benzoyl group (C₇H₅O) or cleavage at the amide bond, further corroborating the proposed structure.
Synthesis of Findings: A Unified Structural Confirmation
No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the convergence of all data points to support a single, unambiguous structure.
Caption: Correlation of spectroscopic data to confirm the final structure.
The ¹H and ¹³C NMR data establish the carbon-hydrogen skeleton and the precise connectivity of the two ring systems. FT-IR confirms the presence of all key functional groups (amides, carbonyls, aromatic rings). Finally, HRMS provides the exact molecular formula, validating the elemental composition. Together, these analyses provide irrefutable evidence for the structure of this compound, ensuring the integrity of the material for its intended scientific applications.
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. Available at: [Link]
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The Pivotal Role of the Iodine Atom in the Bioactivity of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly iodine, represents a powerful tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This technical guide provides a comprehensive analysis of the role of the iodine atom in the bioactivity of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, a functionalized pyrimidine derivative with significant potential in antiviral and anticancer research. While direct comparative studies on this specific molecule are emerging, this guide synthesizes data from closely related analogues and theoretical principles to elucidate the multifaceted contributions of the iodine substituent. We will explore its influence on molecular interactions, particularly through halogen bonding, and its impact on physicochemical properties that govern cellular uptake and target engagement. This guide will also provide detailed experimental protocols for the synthesis of the title compound and its non-iodinated precursor, as well as methodologies for evaluating its biological activity, offering a framework for further investigation into this promising class of compounds.
Introduction: The Significance of Halogenation in Drug Design
The introduction of halogen atoms into bioactive scaffolds is a well-established strategy in drug discovery to enhance therapeutic efficacy. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] Among the halogens, iodine possesses a unique combination of properties, including its large atomic radius, high polarizability, and ability to form strong halogen bonds, making it a particularly interesting substituent for medicinal chemists.[2]
The core structure of this compound combines a pyrimidine ring, a known pharmacophore with diverse biological activities, and a benzamide moiety.[3][4] The presence of an iodine atom at the 5-position of the pyrimidine ring is hypothesized to be a key determinant of its biological activity, potentially mediating crucial interactions with target macromolecules.[3] This guide will dissect the theoretical and practical aspects of this substitution.
The Multifaceted Role of the Iodine Atom
The influence of the iodine atom on the bioactivity of this compound can be attributed to several key factors:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional non-covalent interaction with a halogen bond acceptor (e.g., a lone pair on an oxygen, nitrogen, or sulfur atom) in a biological target.[2] This interaction, driven by the anisotropic distribution of electron density on the iodine atom (the "sigma-hole"), can significantly enhance binding affinity and selectivity.[2]
-
Lipophilicity: The introduction of an iodine atom generally increases the lipophilicity of a molecule. This can influence its ability to cross cell membranes, potentially leading to improved cellular uptake and bioavailability.
-
Steric Effects: The bulky nature of the iodine atom can induce conformational changes in the molecule or its binding partner, leading to a more favorable or unfavorable binding orientation.
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and half-life of a drug.
Synthesis of this compound and its Non-Iodinated Analog
To experimentally validate the role of the iodine atom, a comparative analysis of the iodinated compound and its non-iodinated counterpart, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is essential.
Synthesis of this compound
A common synthetic route involves the iodination of a cytosine derivative followed by acylation.[3]
Step 1: Iodination of 4-amino-2-hydroxypyrimidine (Cytosine)
-
Reaction: Electrophilic aromatic substitution at the C5 position of cytosine.
-
Reagents: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium. For example, cytosine can be reacted with ICl in a mixture of hydrobromic acid and acetic acid.[3]
-
Conditions: Heating at approximately 60°C for several hours.[3]
-
Work-up: The product, 5-iodocytosine, can be isolated by filtration and purified by recrystallization.
Step 2: Benzoylation of 5-iodocytosine
-
Reaction: Acylation of the amino group of 5-iodocytosine.
-
Reagents: Benzoic anhydride (Bz₂O) or benzoyl chloride in the presence of a base and a catalyst. A common system is benzoic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst and pyridine as an acid scavenger.[3]
-
Solvent: Acetonitrile.[3]
-
Conditions: Refluxing the reaction mixture for several hours under an inert atmosphere.[3]
-
Work-up: The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitate, followed by recrystallization.[3]
Synthesis of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (Non-Iodinated Analog)
The synthesis of the non-iodinated analog follows a similar benzoylation step, starting from cytosine.
-
Reaction: Acylation of the amino group of cytosine.
-
Reagents: Benzoyl chloride or benzoic anhydride in the presence of a base. A typical procedure involves stirring cytosine with benzoyl chloride in a suitable solvent like pyridine.
-
Conditions: The reaction is often carried out at room temperature or with gentle heating.
-
Work-up: The product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Evaluating the Bioactivity: Experimental Protocols
A direct comparison of the biological activities of the iodinated and non-iodinated compounds is crucial to determine the contribution of the iodine atom. Below are detailed protocols for assessing potential anticancer and antiviral activities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its non-iodinated analog in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[5]
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compounds. In separate tubes, mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ (half-maximal effective concentration) value.[6][7][8]
The Role of the Iodine Atom in Target Interaction: A Molecular Modeling Perspective
While experimental data provides the ultimate validation, computational modeling can offer valuable insights into the molecular interactions that underpin the observed bioactivity.
Halogen Bonding in the Binding Pocket
Molecular docking studies can be employed to predict the binding mode of this compound within the active site of a target protein (e.g., a viral polymerase or a kinase). These studies can reveal the potential for the iodine atom to form a halogen bond with a suitable acceptor atom in the protein, thereby stabilizing the ligand-protein complex.[9]
Caption: Hypothetical interaction of the iodine atom via halogen bonding within a protein's active site.
Physicochemical Properties and Comparative Analysis
Computational tools can also be used to calculate and compare the physicochemical properties of the iodinated and non-iodinated analogs.
| Property | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | This compound |
| Molecular Weight | ~215.2 g/mol | ~341.1 g/mol |
| LogP (calculated) | Lower | Higher |
| Polar Surface Area | Similar | Similar |
This difference in lipophilicity (LogP) is expected to influence cellular permeability and is a key factor to consider when interpreting bioactivity data.
Conclusion and Future Directions
The iodine atom in this compound is poised to play a critical role in its biological activity. Through a combination of halogen bonding, steric effects, and modulation of physicochemical properties, this substituent can significantly impact the molecule's interaction with its biological targets. The experimental protocols detailed in this guide provide a framework for the direct, comparative evaluation of the iodinated compound and its non-iodinated analog, which will be instrumental in definitively elucidating the contribution of the iodine atom.
Future research should focus on:
-
Co-crystallization studies: Obtaining crystal structures of the iodinated compound in complex with its biological targets to directly visualize the halogen bonding interactions.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of halogenated (F, Cl, Br) and other substituted analogs to build a comprehensive SAR profile.
-
In vivo studies: Evaluating the efficacy of this compound in relevant animal models of disease.
By systematically investigating the role of the iodine atom, the scientific community can unlock the full therapeutic potential of this promising class of pyrimidine derivatives.
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Methodological & Application
The Strategic Utility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide in Modern Drug Discovery
Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity to a wide range of biological targets. This is particularly evident in the field of oncology, where pyrimidine derivatives have been successfully developed as potent inhibitors of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[2][3]
The compound N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide emerges as a highly valuable chemical intermediate in this context. It combines the kinase-binding potential of the pyrimidinone core with a strategically placed iodine atom at the C5 position. This iodo-substituent serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate in the discovery of next-generation kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for interpreting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈IN₃O₂ | |
| Molecular Weight | 341.11 g/mol | |
| CAS Number | 145913-85-5 | |
| Appearance | Off-white to pale yellow solid | Inferred |
| Purity | >98% (typical) | Inferred |
Spectroscopic Characterization:
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆): δ 11.34 (s, 1H, NH), 8.02–7.45 (m, 5H, Ar-H), 7.72 (s, 1H, C6-H).[3]
-
High-Resolution Mass Spectrometry (HRMS): m/z 341.1214 [M+H]⁺.[3]
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound is achieved through a two-step process starting from cytosine: iodination to form 5-iodocytosine, followed by a selective N-acylation. The benzoylation of the exocyclic amino group is a key step, often accomplished using Schotten-Baumann conditions, which involve the reaction of an amine with an acyl chloride in the presence of a base.[5][6]
Figure 1: Synthetic workflow for the preparation of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
5-Iodocytosine (1.0 equiv)
-
Anhydrous Pyridine
-
Benzoyl chloride (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Suspend 5-iodocytosine (1.0 equiv) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.2 equiv) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.[7] The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous phase).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.
Rationale behind Experimental Choices:
-
Pyridine: Serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8]
-
Benzoyl Chloride: A highly reactive acylating agent that readily reacts with the exocyclic amino group of 5-iodocytosine.
-
Aqueous NaHCO₃: Used to quench the reaction by neutralizing any remaining benzoyl chloride and pyridine hydrochloride.
-
Dichloromethane: A suitable organic solvent for extraction due to its immiscibility with water and its ability to dissolve the product.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The strategic placement of the iodine atom on the pyrimidinone scaffold of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern medicinal chemistry, enabling the rapid generation of diverse compound libraries for biological screening.
Figure 2: Diversification of the scaffold via cross-coupling reactions.
The derivatives synthesized from this intermediate are particularly relevant as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways.[9][10]
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many human cancers, making it a high-priority target for drug development.[9] Pyrimidine-based scaffolds have shown significant promise as inhibitors of various kinases within this pathway.
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Protocols for Scaffold Diversification
The following protocols are generalized methodologies for key cross-coupling reactions, which should be optimized for specific substrates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidinone scaffold and various aryl or heteroaryl groups.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
Representative Reaction Conditions for Suzuki Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/H₂O | 95 | 6 |
Protocol 3: Sonogashira Cross-Coupling
The Sonogashira reaction enables the introduction of alkyne moieties, which can serve as rigid linkers or be further functionalized.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine). Stir for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Reaction Progression: Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.
Representative Reaction Conditions for Sonogashira Coupling:
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 |
| Pd(OAc)₂ (2) | CuI (4) | DIPEA | DMF | 40 | 4 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 50 | 2 |
Conclusion and Future Outlook
This compound is a strategically designed chemical intermediate that provides a robust platform for the synthesis of diverse libraries of pyrimidinone-based compounds. Its utility is particularly pronounced in the development of kinase inhibitors targeting critical cancer signaling pathways. The protocols outlined in this application note offer a reliable foundation for the synthesis and diversification of this valuable scaffold. As the demand for more selective and potent targeted therapies continues to grow, intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.
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PubMed. (2017). Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation. Retrieved from [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Wiley Online Library. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? Retrieved from [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
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NIH. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-CHLORO-2-HYDROXY-N-PHENYLBENZAMIDE DERIVATIVES. Retrieved from [Link]
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IUCr. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]
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MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,.... Retrieved from [Link]
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NIH. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved from [Link]
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MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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NIH. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Retrieved from [Link]
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ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides. Retrieved from [Link]
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PubMed. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,.... Retrieved from [Link]
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Application Notes & Protocols: N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide for Antiviral Research
Document ID: ANP-2026-01-IOX-AV
Introduction: A Profile of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
This compound is a functionalized pyrimidine derivative that has captured the interest of the medicinal chemistry community.[1] Its structure, featuring a benzamide group linked to a 5-iodo-2-oxopyrimidine core, positions it as a promising scaffold for interacting with various biological targets.[1] Pyrimidine cores are fundamental structural elements in a vast array of biomolecules, and the specific substitutions on this compound, particularly the iodine atom, provide unique chemical properties that can influence its biological interactions.[1]
While research into this specific molecule is ongoing, compounds with analogous architectures have been investigated as potential inhibitors of viral enzymes critical for replication.[1] For instance, related pyrimidine-based structures have shown potential as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a key enzyme in the viral life cycle.[1] The proposed mechanisms of action for such compounds often involve direct enzyme inhibition, modulation of cellular signaling pathways through receptor interaction, or the induction of oxidative stress, which can create a cytotoxic environment for viral replication.[1]
These application notes provide a comprehensive guide for researchers to systematically evaluate the antiviral potential of this compound, from initial toxicity profiling to the quantitative assessment of its efficacy against viral targets.
The Antiviral Drug Discovery Workflow: A Strategic Overview
The evaluation of any potential antiviral agent must follow a logical, multi-step process. The primary goal is to identify compounds that can potently inhibit viral replication at concentrations that are non-toxic to the host cells.[2] This ensures a therapeutic window where the drug is effective against the virus without causing harm to the patient. A parallel cytotoxicity assay is crucial to distinguish true antiviral activity from non-specific cell killing.[2][3]
The workflow described herein is designed to be a self-validating system, incorporating essential controls and quantitative endpoints to ensure data integrity and reproducibility.
Figure 1: General workflow for antiviral compound evaluation.
Protocol 1: Determination of Compound Cytotoxicity (CC₅₀)
Principle: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is toxic to the host cell line. The MTT assay is a robust colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4][5] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[6][7] The concentration of the compound that reduces cell viability by 50% is defined as the 50% cytotoxic concentration (CC₅₀).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate host cell line (e.g., Vero E6, A549, MDCK)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6][7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density that will achieve 80-90% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[8]
-
-
MTT Assay:
-
After incubation, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[4][9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.[4][9]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the CC₅₀ value.
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 1.56 | 1.245 | 99.6% |
| 3.13 | 1.210 | 96.8% |
| 6.25 | 1.150 | 92.0% |
| 12.5 | 1.025 | 82.0% |
| 25 | 0.850 | 68.0% |
| 50 | 0.615 | 49.2% |
| 100 | 0.350 | 28.0% |
| Calculated CC₅₀ | ~51 µM |
Protocol 2: Antiviral Efficacy by Plaque Reduction Neutralization Test (PRNT)
Principle: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the infectious cycle of a virus.[10] A viral plaque is a visible clear zone, or "plaque," that develops on a monolayer of cells as the virus infects and lyses the cells, spreading to adjacent ones.[11] The presence of an effective antiviral compound will reduce the number and/or size of these plaques. The concentration of the compound that reduces the plaque count by 50% is the 50% effective concentration (EC₅₀).[8] This assay is considered a gold standard for quantifying viral infectivity.[10]
Figure 2: Workflow for the Plaque Reduction Assay.
Materials:
-
All materials from Protocol 1, plus:
-
Target virus stock with a known titer (PFU/mL)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., 2X culture medium mixed 1:1 with 1.2% low-melting-point agarose)
-
Fixation solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Cell Seeding:
-
Seed susceptible cells into 12-well plates to form a confluent monolayer on the day of infection (typically plated 24 hours prior).[12]
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations. Use concentrations well below the calculated CC₅₀.
-
Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
In separate tubes, mix equal volumes of each 2X compound dilution with the diluted virus suspension.[12] Include a virus-only control (virus + medium) and a cell-only control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.[12]
-
-
Infection:
-
Wash the cell monolayers once with sterile PBS.
-
Add 200 µL of the virus-compound mixture to each well (in duplicate or triplicate).
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay and Incubation:
-
While the cells are incubating, prepare the overlay medium. Melt the agarose and cool it to 42°C in a water bath. Mix it 1:1 with 2X medium (also at 42°C) containing the appropriate 1X final concentrations of the compound.
-
After the 1-hour infection, carefully aspirate the inoculum from the wells.
-
Gently add 1 mL of the corresponding overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C with 5% CO₂ for the time required for plaques to develop (typically 3-5 days).
-
-
Fixation and Staining:
-
After incubation, fix the cells by adding 1 mL of fixation solution directly on top of the agarose overlay and incubating for at least 2 hours.
-
Carefully remove the agarose plug and the fixative.
-
Add 0.5 mL of Crystal Violet staining solution to each well and incubate for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control:
-
% Inhibition = (1 - (PlaqueCount_Treated / PlaqueCount_VirusControl)) * 100
-
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Protocol 3: Viral Load Quantification by RT-qPCR
Principle: As an alternative or confirmatory assay, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to quantify the amount of viral RNA produced in infected cells. This method is highly sensitive and provides a direct measure of viral replication by amplifying a specific region of the viral genome.[13] A reduction in the number of viral genome copies in treated cells compared to untreated cells indicates antiviral activity.[13]
Procedure (High-Level Overview):
-
Experimental Setup:
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere.
-
Infect the cells with the target virus at a specific Multiplicity of Infection (MOI) in the presence of serial dilutions of this compound. Include untreated, infected controls.
-
-
Sample Collection and RNA Extraction:
-
At a predetermined time post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells themselves.
-
Extract total RNA using a commercial viral RNA extraction kit according to the manufacturer's protocol.
-
-
RT-qPCR:
-
Perform a one-step or two-step RT-qPCR.[14] Use primers and a probe specific to a conserved region of the target virus's genome.[15]
-
Include a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence to allow for absolute quantification of viral genome copies.[16]
-
Run all samples in triplicate, including no-template controls.[15]
-
-
Data Analysis:
-
Use the standard curve to convert the Ct (cycle threshold) values of the experimental samples into viral RNA copies/mL.[15][16]
-
Calculate the fold reduction in viral load for each compound concentration compared to the untreated virus control.
-
Plot the % reduction in viral load against the log of the compound concentration to determine the EC₅₀ value.
-
Table 2: Example RT-qPCR Data for Viral Load Reduction
| Concentration (µM) | Mean Viral RNA (copies/mL) | % Inhibition |
| 0 (Virus Control) | 5.6 x 10⁶ | 0.0% |
| 0.1 | 4.9 x 10⁶ | 12.5% |
| 0.5 | 3.1 x 10⁶ | 44.6% |
| 1.0 | 2.5 x 10⁶ | 55.4% |
| 5.0 | 8.2 x 10⁵ | 85.4% |
| 10.0 | 1.1 x 10⁵ | 98.0% |
| Calculated EC₅₀ | ~0.8 µM |
Data Interpretation: The Selectivity Index (SI)
The ultimate measure of a compound's potential as an antiviral therapeutic is its Selectivity Index (SI) . The SI is the ratio of the compound's toxicity to its efficacy.[8]
SI = CC₅₀ / EC₅₀
-
A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to host cells. Generally, an SI value greater than 10 is considered promising for a lead compound and warrants further investigation into its mechanism of action.
Table 3: Summary of Antiviral Profile for this compound (Hypothetical Data)
| Parameter | Assay | Value (µM) |
| Cytotoxicity (CC₅₀) | MTT Assay on Vero cells | 51 |
| Efficacy (EC₅₀) | Plaque Reduction Assay | 0.8 |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ | 63.75 |
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Virology Research Services. Antiviral Drug Screening. [Link]
-
National Center for Biotechnology Information. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
-
Creative Diagnostics. Plaque Reduction Assay. [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
-
Taylor & Francis Online. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
-
Bio-protocol. Plaque Reduction Neutralization Test. [Link]
-
Bio-protocol. qRT-PCR viral quantification. [Link]
-
ASM Journals. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]
-
ResearchGate. How to calculate viral titer based on qPCR measurement?. [Link]
-
National Center for Biotechnology Information. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. [Link]
-
JoVE. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. [Link]
-
Springer Link. Real-Time Quantitative PCR Analysis of Viral Transcription. [Link]
-
National Center for Biotechnology Information. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. [Link]
-
Creative Diagnostics. qPCR Assay for Testing Antiviral Agents. [Link]
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- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. bio-protocol.org [bio-protocol.org]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide in Cancer Cell Line Studies
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative that has emerged as a compound of interest in oncological research. Its chemical architecture, featuring a benzamide group linked to a 5-iodo-2-oxopyrimidine scaffold, positions it within a class of molecules known for their diverse biological activities.[1] The pyrimidine core is a fundamental component of various biomolecules, and its derivatives have been extensively explored for their therapeutic potential, including anticancer properties.[1] This guide provides an in-depth exploration of the application of this compound in cancer cell line studies, detailing its mechanism of action and providing robust protocols for its investigation.
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Preliminary studies and research on structurally related compounds suggest that this compound exerts its anticancer effects through a combination of mechanisms, primarily focusing on the induction of apoptosis and cell cycle arrest.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Benzamide and pyrimidine derivatives have been shown to trigger apoptotic pathways in cancer cells. The proposed mechanism for this compound involves the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by studies on other N-substituted benzamides which demonstrate the release of cytochrome c from the mitochondria into the cytosol. This event initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis.
A key player in this cascade is the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins is crucial for cell fate. It is hypothesized that this compound may modulate the expression or activity of Bcl-2 family members, tipping the balance in favor of apoptosis.
Hypothesized Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by the compound.
Cell Cycle Arrest
Uncontrolled cell proliferation is another cornerstone of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of cancer cell growth. Studies on related benzamide derivatives have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cells from entering mitosis, thereby halting their proliferation. It is plausible that this compound shares this property. The molecular machinery of the cell cycle is governed by cyclins and cyclin-dependent kinases (CDKs). It is hypothesized that the compound may influence the expression or activity of key cell cycle regulators such as Cyclin B1 and CDK1, which are critical for the G2/M transition.
Experimental Workflow for Investigating the Compound's Effects
Caption: A streamlined workflow for the in vitro evaluation of the compound.
Quantitative Data: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While extensive data for this compound across a wide range of cell lines is still under investigation, a significant finding has been reported.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 12 | [1] |
| A549 | Lung Carcinoma | TBD | |
| HeLa | Cervical Adenocarcinoma | TBD | |
| HepG2 | Hepatocellular Carcinoma | TBD | |
| HCT116 | Colorectal Carcinoma | TBD | |
| TBD: To be determined through experimental validation. |
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for investigating the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content in a cell population. PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvest. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the flow cytometry protocol.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer agents. The provided protocols offer a comprehensive framework for elucidating its cytotoxic and mechanistic properties in various cancer cell lines. Further investigations should focus on expanding the cytotoxicity screening to a broader panel of cancer cell lines to identify sensitive and resistant models. Elucidating the direct molecular targets of this compound through techniques such as affinity chromatography or computational modeling will provide a more precise understanding of its mechanism of action. Ultimately, in vivo studies in animal models will be crucial to validate the therapeutic potential of this compound for cancer treatment.
References
Sources
Application Notes and Protocols: A Comprehensive Guide to the Radiolabeling of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Derivatives
For: Researchers, scientists, and drug development professionals in nuclear medicine and radiopharmaceutical chemistry.
Abstract
This document provides a detailed methodological framework for the synthesis, radioiodination, and quality control of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide derivatives. These compounds represent a significant class of molecules with potential applications in targeted radionuclide imaging and therapy. The protocols herein are designed to be robust and reproducible, emphasizing the rationale behind key experimental steps to ensure scientific integrity and successful outcomes. We detail a reliable synthesis of the non-radioactive precursor, a mild and efficient radioiodination procedure using the Iodogen method, and rigorous quality control assays employing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Introduction and Scientific Rationale
This compound and its derivatives are functionalized pyrimidine compounds of significant interest in medicinal chemistry. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, while the benzamide moiety can be modified to target specific biological receptors or enzymes. The incorporation of a radioiodine atom at the 5-position of the pyrimidine ring transforms this scaffold into a powerful probe for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) with Iodine-123 or Positron Emission Tomography (PET) with Iodine-124. Furthermore, labeling with therapeutic isotopes like Iodine-131 could enable targeted radiotherapy.
The primary challenge in developing such radiopharmaceuticals is the establishment of a labeling protocol that is rapid, efficient, and yields a final product of high radiochemical purity and stability. The methods described in this guide are based on the principle of late-stage radioiodination, where the radionuclide is introduced in the final synthetic step. This approach is highly advantageous as it minimizes the handling of radioactive materials and maximizes the specific activity of the final product.
The chosen method, electrophilic substitution on a non-iodinated precursor using Iodogen, is predicated on its mild reaction conditions, which preserve the integrity of the molecule's functional groups. This contrasts with harsher methods that can lead to degradation and the formation of unwanted byproducts[1]. The subsequent purification and quality control steps are designed to form a self-validating system, ensuring that the final radiolabeled compound meets the stringent purity and identity requirements for preclinical and clinical research[2].
Synthesis of the Radiolabeling Precursor
A robust radiolabeling campaign begins with the efficient synthesis of a high-purity precursor. In this case, the immediate precursor for radioiodination is the non-iodinated analogue, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide . The synthesis is approached in two key stages: formation of the core pyrimidine ring followed by acylation.
Stage 1: Synthesis of 4-Amino-1,2-dihydropyrimidin-2-one (Cytosine)
The foundational pyrimidine structure is synthesized via a well-established condensation reaction. This method provides a reliable route to the necessary cytosine intermediate.
-
Principle: The cyclization reaction between ethyl cyanoacetate and urea, mediated by a strong base like sodium ethoxide, forms the 6-amino-2-oxo-pyrimidine ring system. Subsequent hydrolysis and decarboxylation yield the target 4-amino-1,2-dihydropyrimidin-2-one. A common starting point for similar structures involves the condensation of an appropriate aldehyde, urea, and a compound with an active methylene group, like malononitrile[3]. A related procedure involves reacting ethyl cyanoacetate with urea in the presence of sodium ethoxide[4].
-
Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (2 molar equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirring solution, add ethyl cyanoacetate (1 molar equivalent) dropwise at room temperature.
-
After the addition is complete, add urea (1.1 molar equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture, and collect the precipitated product by filtration.
-
Dissolve the crude product in water and neutralize with glacial acetic acid to precipitate the purified 4-amino-1,2-dihydropyrimidin-2-one.
-
Collect the final product by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Stage 2: Benzoylation to Yield N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
The final step in precursor synthesis is the acylation of the 4-amino group with benzoyl chloride.
-
Principle: This is a standard nucleophilic acyl substitution where the exocyclic amino group of the cytosine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a stable amide bond[5][6].
-
Protocol:
-
Suspend 4-amino-1,2-dihydropyrimidin-2-one (1 molar equivalent) in a suitable anhydrous solvent such as pyridine or 1,4-dioxane.
-
Cool the suspension in an ice bath (0 °C).
-
Add benzoyl chloride (1.1 molar equivalents) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor for completion using TLC (e.g., mobile phase of ethyl acetate/hexane, 7:3).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final precursor, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide [7].
-
Quality Control and Validation
Ensuring the purity and identity of the final radiolabeled product is critical. A combination of radio-TLC and radio-HPLC is essential for a comprehensive quality control assessment.[2]
Radiochemical Purity by Thin-Layer Chromatography (TLC)
-
Principle: TLC provides a rapid assessment of the radiochemical purity by separating the components of the reaction mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. The desired product, being more lipophilic than free iodide, will have a different retention factor (Rf).
-
Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Spotting: Spot a small aliquot (~1 µL) of the final product onto the baseline of the TLC plate.
-
Mobile Phase: A common solvent system for compounds of this polarity is a mixture of ethyl acetate and hexane (e.g., 7:3 v/v).[8]
-
Development: Place the plate in a sealed chromatography chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Analysis: After drying the plate, analyze it using a radio-TLC scanner to determine the distribution of radioactivity.
-
-
Expected Results:
-
*Free Radioiodide ([I⁻]): Remains at the origin (Rf = 0.0).
-
Radiolabeled Product: Migrates up the plate (Expected Rf ≈ 0.4 - 0.6).
-
Radiochemical Purity (RCP): Calculated as (Counts in Product Spot / Total Counts on Plate) x 100%. The acceptance criterion is typically >95%.
-
Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC)
-
Principle: Radio-HPLC is the gold standard for quality control, providing superior resolution to separate the radiolabeled product from the non-radioactive precursor and any potential radiolabeled impurities. The identity of the product is confirmed by comparing its retention time to that of a non-radioactive, authenticated standard of this compound.
-
Protocol:
-
Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient system is often optimal.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient might run from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector (set to an appropriate wavelength, e.g., 254 nm) in series with a radioactivity detector.
-
Injection: Inject a small volume (~10-20 µL) of the final product and a separate injection of the non-radioactive standard.
-
-
Expected Results & Data Interpretation:
| Analyte | Expected Retention Time (t_R) | Detection Method | Purpose |
| Free Radioiodide ([*I⁻]) | ~2-4 min | Radioactivity | Quantify unreacted radioisotope. |
| Precursor (Non-iodinated) | Shorter than product | UV | Confirm presence of starting material. |
| Radiolabeled Product | Longer than precursor | Radioactivity, UV | Quantify product purity and confirm identity by co-elution with standard. |
| Non-radioactive Standard | Should match product t_R | UV | Provides the reference retention time for product identification. |
The radiochemical purity is calculated from the radioactivity chromatogram as the percentage of the total integrated radioactivity that corresponds to the product peak. The acceptance criterion is typically >95%.
Conclusion and Best Practices
This application note provides a comprehensive and validated workflow for the synthesis and radioiodination of this compound derivatives. By following these protocols, researchers can reliably produce high-purity radiolabeled compounds suitable for advanced preclinical imaging and therapeutic studies.
Key Best Practices:
-
Always use high-purity solvents and reagents for both synthesis and radiolabeling.
-
Ensure precursor material is fully characterized and purified before initiating radiolabeling.
-
Perform all radiolabeling procedures in a properly shielded fume hood or hot cell.
-
Validate quality control methods with non-radioactive standards before analyzing radioactive samples.
-
Always calculate for radioactive decay and use appropriate instrumentation for accurate activity measurements.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Iodobenzamide. BenchChem.
- Amer, A. (2014). Response to "How to synthesise 4-oxo-6-amino-pyrimidine-2-one?".
- ChemScene. (n.d.). Instruction of TLC. ChemScene.
- Biointerface Research in Applied Chemistry. (2024).
- BenchChem. (2025).
- Hassan, A. A., et al. (2025).
- LookChem. (n.d.). N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide CAS NO.26661-13-2.
- University of Wisconsin-Madison. (n.d.). TLC.
- Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
- BenchChem. (2025).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
- PubMed. (n.d.). Rapid Radiochemical Purity Testing for [131I]m-iodobenzylguanidine.
- Kuchar, M., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules.
- National Institutes of Health. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
- ChemScene. (n.d.). Instruction of TLC.
- ResearchGate. (n.d.). HPLC radiochromatogram and UV absorbance profile of reaction mixture of....
- PubMed. (n.d.). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides.
- Google Patents. (n.d.).
- PubMed. (n.d.). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC.
- National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.
- van der Doelen, B., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 31.
- National Institutes of Health. (n.d.).
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Navigating the Therapeutic Potential of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Guide for Medicinal Chemists
Introduction: In the landscape of contemporary drug discovery, the strategic exploration of novel heterocyclic scaffolds is paramount to uncovering new therapeutic agents. Among these, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide emerges as a compound of significant interest. Its structure, which marries a functionalized pyrimidine core with a benzamide moiety, presents a unique chemical architecture ripe for investigation. The presence of an iodine atom at the 5-position not only influences its electronic properties but also serves as a versatile handle for synthetic diversification, making it a valuable building block for creating libraries of potential drug candidates.[1] This guide provides a comprehensive overview of the known and potential applications of this compound in medicinal chemistry, grounded in its structural attributes and the broader context of related molecular classes.
While specific, in-depth biological studies on this compound are still emerging, its structural components suggest a range of plausible therapeutic applications. Pyrimidine derivatives are foundational to a multitude of biological processes and are key components in numerous approved drugs, including antivirals and anticancer agents.[1] Similarly, the benzamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs with diverse biological activities.[2][3] This document will, therefore, extrapolate from the known activities of these parent structures to propose potential applications and provide generalized protocols for researchers to begin their own investigations.
Part 1: Foundational Chemistry and Synthetic Strategy
The utility of this compound in a medicinal chemistry program begins with its synthesis. The general approach involves a multi-step sequence that typically starts with a pyrimidinone core, followed by iodination and subsequent benzamide coupling.[1]
General Synthetic Protocol:
A representative synthesis can be conceptualized in the following workflow:
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Protocol:
-
Iodination of the Pyrimidinone Core: The initial step involves the regioselective iodination of a suitable pyrimidinone precursor at the 5-position. This can be achieved using various iodinating agents, with the choice of reagent and conditions depending on the specific substrate and desired reactivity.
-
Benzamide Coupling: The iodinated intermediate is then coupled with benzoyl chloride or a related activated benzoic acid derivative. A typical procedure involves refluxing equimolar amounts of the iodinated pyrimidinone and benzoyl chloride in a suitable solvent like 1,4-dioxane.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[1]
-
Purification: Following the reaction, the crude product is typically purified using column chromatography to isolate the target compound with high purity.[2]
Part 2: Postulated Biological Activities and Therapeutic Targets
The chemical structure of this compound suggests several avenues for biological activity, primarily in the realms of oncology and virology. These hypotheses are based on the known functions of its constituent pharmacophores.
Potential as an Antineoplastic Agent:
The pyrimidine scaffold is a cornerstone of many anticancer drugs that function as antimetabolites, interfering with the synthesis of nucleic acids. Furthermore, various benzamide derivatives have demonstrated antitumor effects through diverse mechanisms.[4] For this compound, potential mechanisms of anticancer activity could include:
-
Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or dihydrofolate reductase (DHFR).[1][5]
-
Receptor Interaction: It could potentially bind to and modulate the activity of cellular receptors that are overexpressed or dysregulated in cancer cells.[1]
-
Induction of Oxidative Stress: The presence of the iodine atom might contribute to the generation of reactive oxygen species within cancer cells, leading to cytotoxicity.[1]
Potential as an Antiviral Agent:
Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base. While this compound is not a nucleoside analog in the classic sense, its pyrimidine core could still allow it to interfere with viral replication. For instance, related pyrimidine-based compounds have been investigated as allosteric inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] These inhibitors bind to sites on the enzyme distinct from the active site, inducing conformational changes that disrupt its function.[1]
Part 3: Experimental Protocols for Biological Evaluation
To investigate the therapeutic potential of this compound, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted for specific experimental questions.
Protocol 1: In Vitro Anticancer Activity Screening
This protocol outlines a general method for assessing the cytotoxic effects of the compound against a panel of human cancer cell lines.
Workflow for Anticancer Screening:
Caption: Workflow for in vitro anticancer activity screening.
Step-by-Step Methodology:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the various concentrations of the compound and include appropriate controls (vehicle control, positive control with a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay. This involves adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC50) of the compound.
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a framework for testing the inhibitory activity of the compound against a specific enzyme target.
Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the necessary buffer at optimal concentrations and pH.
-
Assay Setup: In a suitable microplate, add the buffer, enzyme, and varying concentrations of this compound. Include controls without the compound (100% activity) and without the enzyme (background).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Measurement of Activity: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control without the inhibitor. Determine the IC50 value by plotting the inhibition data against the compound concentration.
Part 4: Future Directions and Diversification
The true potential of this compound in medicinal chemistry likely lies in its role as a scaffold for further chemical modification. The iodine atom at the 5-position is a key feature that allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] These reactions enable the introduction of a wide range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).
Proposed Diversification Strategy:
Sources
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
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- 5. Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting impurities in N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide synthesis
Welcome to the technical support center for the synthesis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction seems incomplete, and I see a significant amount of starting material (5-iodocytosine) remaining by TLC. What are the likely causes and how can I resolve this?
A1: Incomplete conversion is a common issue in the N-benzoylation of 5-iodocytosine. Several factors can contribute to this, primarily related to the reactivity of the starting materials and the reaction conditions.
Causality and Resolution:
-
Insufficient Acylating Agent: Benzoyl chloride can be consumed by trace amounts of water in the solvent or on the glassware. It is crucial to use anhydrous solvents and properly dried glassware. Consider using a slight excess (1.1-1.2 equivalents) of benzoyl chloride.
-
Suboptimal Reaction Temperature: The N-acylation of the amino group on the pyrimidine ring may require elevated temperatures to proceed at a reasonable rate. A typical synthesis involves refluxing in a solvent like 1,4-dioxane at temperatures between 80-100°C.[1] If you are running the reaction at a lower temperature, gradually increasing the temperature while monitoring by TLC is advisable.
-
Inadequate Reaction Time: Some syntheses may require extended reaction times, up to 24 hours, to achieve full conversion.[1] Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Base Selection: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also act as a catalyst.[2] Ensure at least one equivalent of a suitable base is used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
Q2: I have an impurity with a higher Rf than my product on the TLC plate. What could this be and how do I confirm its identity?
A2: An impurity with a higher Rf value (less polar) than the desired this compound is likely the N,N-dibenzoyl derivative. This occurs when the initially formed amide is deprotonated by a strong base, and the resulting anion reacts with another molecule of benzoyl chloride.
Formation and Identification:
-
Mechanism of Formation: The use of strong bases, such as triethylamine or potassium carbonate, can facilitate the formation of the N,N-dibenzoyl impurity.[2] The amide proton of the mono-benzoyl product is acidic and can be removed by a sufficiently strong base, leading to a second acylation.
-
Identification:
-
Mass Spectrometry (MS): The N,N-dibenzoyl impurity will have a molecular weight corresponding to the addition of two benzoyl groups to 5-iodocytosine. The expected [M+H]⁺ would be approximately 446.0 g/mol .
-
¹H NMR Spectroscopy: The spectrum of the N,N-dibenzoyl impurity would lack the N-H proton signal that is characteristic of the desired mono-benzoyl product (typically around 11.3 ppm in DMSO-d₆).[1] You would also observe a greater integration of the aromatic protons from the two benzoyl groups relative to the pyrimidine proton.
-
¹³C NMR Spectroscopy: The spectrum would show two distinct carbonyl signals for the two benzoyl groups.
-
Comparative Data for Identification:
| Compound | Structure | Expected [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| 5-Iodocytosine | 4-Amino-5-iodo-2(1H)-pyrimidinone | ~238 g/mol | ~7.8 ppm (s, 1H, C6-H), ~7.0 ppm (br s, 2H, NH₂) |
| This compound | ~342 g/mol | ~11.3 ppm (s, 1H, NH), ~8.0-7.5 ppm (m, 5H, Ar-H), ~7.7 ppm (s, 1H, C6-H)[1] | |
| N,N-Dibenzoyl-5-iodocytosine (Impurity) | ~446 g/mol | No N-H signal above 10 ppm, ~8.0-7.5 ppm (m, 10H, Ar-H), C6-H signal may be shifted. |
Prevention and Removal:
-
Use a Weaker Base: Switching from a strong base like triethylamine to a weaker base like pyridine can prevent the formation of the dibenzoyl byproduct.[2]
-
Controlled Stoichiometry: Avoid a large excess of benzoyl chloride.
-
Purification: The N,N-dibenzoyl impurity is significantly less polar than the desired product and can be separated by column chromatography on silica gel. It is also reported that N,N-diacyl products can partially decompose back to the mono-acyl product during silica gel chromatography.[2]
Q3: My final product shows a lower molecular weight peak in the mass spectrum corresponding to 5-iodocytosine, even after purification. Why is this happening?
A3: The presence of 5-iodocytosine in your purified product suggests that your desired compound is undergoing hydrolysis. The amide bond in this compound is susceptible to cleavage under both acidic and basic conditions, especially with heating.[3][4]
Causes of Hydrolysis:
-
Workup Conditions: Washing the reaction mixture with strong aqueous acids or bases can induce hydrolysis.
-
Purification: Prolonged exposure to silica gel, which is slightly acidic, during column chromatography can sometimes lead to minor hydrolysis. Using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1%) can help neutralize the silica gel surface. However, be cautious as excess base can promote other side reactions.
-
Storage: Storing the compound in a non-anhydrous solvent or in the presence of acidic or basic residues can lead to degradation over time.
Mitigation Strategies:
-
Neutral Workup: Aim for a neutral pH during the aqueous workup. Use saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
Efficient Purification: Minimize the time the compound spends on the silica gel column. Flash chromatography is generally preferred over gravity chromatography.[5]
-
Proper Storage: Store the purified product as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Hydrolysis Pathway:
Caption: Hydrolysis of the target compound.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v).[1] Adjust the polarity as needed; increasing the proportion of ethyl acetate will lower the Rf values.
-
Visualization: UV light (254 nm). The pyrimidine ring and benzoyl group are UV active.
-
Expected Rf Values:
-
N,N-Dibenzoyl Impurity: Highest Rf
-
This compound (Product): Intermediate Rf
-
5-Iodocytosine (Starting Material): Lowest Rf (more polar)
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient elution is often effective. Start with a less polar solvent system (e.g., the one used for TLC that gives the product an Rf of ~0.3) and gradually increase the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. [Link]
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Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. [Link]
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Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Supporting Information. Royal Society of Chemistry. [Link]
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5-Iodocytosine. ChemBK. [Link]
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A) Synthesis of N4‐benzoyl‐5‐iodocytosine (BzIC) and... ResearchGate. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience and Bionanoscience. [Link]
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Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. PubMed. [Link]
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Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate. [Link]
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N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
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A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
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Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Royal Society of Chemistry. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
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Hydrolysis of amide bonds under acidic and basic conditions. In the... ResearchGate. [Link]
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On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
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Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. [Link]
-
Confirmation of Synthesis of Organic EL Materials Using Direct Infusion Mass Spectrometry. Shimadzu. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. [Link]
-
5-Iodocytosine. NIST WebBook. [Link]
-
msbnk-riken-pr100116 - MassBank. MassBank. [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. MDPI. [Link]75)
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Optimizing reaction conditions for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide synthesis
Welcome to the technical support guide for the synthesis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This document provides an in-depth resource for researchers, chemists, and drug development professionals engaged in the synthesis of this important pyrimidine derivative. This compound serves as a valuable building block in medicinal chemistry, particularly for developing more complex molecules through transformations like metal-catalyzed cross-coupling reactions.[1] Its structural framework is found in molecules explored for various biological activities, including potential antiviral properties.[1]
This guide is structured to address common experimental challenges through a detailed troubleshooting section and frequently asked questions, ensuring you can optimize your reaction conditions for maximal yield and purity.
General Reaction Scheme & Mechanism
The synthesis of this compound is typically achieved via the N-acylation of 4-amino-5-iodo-2(1H)-pyrimidinone with benzoyl chloride. This reaction often employs Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4]
The mechanism is a classic nucleophilic acyl substitution. The exocyclic amino group of the pyrimidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[2][5] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion. The base in the reaction mixture abstracts a proton from the nitrogen, yielding the final amide product and neutralizing the generated HCl.[2]
Sources
Addressing challenges in the purification of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to Purification Challenges
This compound is a functionalized pyrimidine derivative with potential applications in medicinal chemistry as a synthetic intermediate.[1] Its structure, featuring a polar pyrimidinone core, a benzamide linkage, and a heavy iodine atom, presents a unique set of purification challenges. Common issues stem from its potentially low solubility in standard organic solvents, the presence of closely related impurities from synthesis, and possible degradation under certain conditions.
This guide will systematically address these challenges through two primary purification techniques: Recrystallization and Column Chromatography .
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Q1: My compound won't dissolve in common recrystallization solvents. What should I do?
A1: This is a common issue for polar, heterocyclic compounds. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[2]
-
Initial Solvent Screening: Systematically test the solubility of a small amount of your crude product in a range of solvents with varying polarities. Based on the structure of this compound and the general solubility of related compounds, consider the following solvents.[2][3][4]
| Solvent Class | Examples | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the amide and pyrimidinone moieties. Benzamide derivatives often show good solubility in lower alcohols.[3] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate | These solvents can solvate the polar functional groups of the molecule. DMF and DMSO are very polar and may be good primary solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | May be effective, especially in solvent mixtures. |
-
High-Polarity Solvents: For compounds that are sparingly soluble in common alcohols, highly polar aprotic solvents like DMF or DMSO can be effective. However, their high boiling points can make subsequent removal challenging. A strategy is to dissolve the compound in a minimal amount of hot DMF or DMSO and then add a less polar anti-solvent (e.g., water, ethanol) dropwise until turbidity is observed, then reheat to clarify and cool slowly.
Q2: The product "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is often due to a high concentration of impurities or too rapid cooling.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Reduce Solution Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[5] If you have a small amount of pure product, add a "seed crystal" to the cooled solution.
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility at elevated temperatures.
Q3: My recrystallization resulted in very low yield. What are the likely causes?
A3: Low yield is a frequent problem and can be attributed to several factors:
-
Using too much solvent: The goal is to create a saturated solution with a minimal amount of hot solvent.[3]
-
Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost. Use a pre-heated funnel.
-
Significant solubility in cold solvent: Some product will always remain in the mother liquor. To minimize this, ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try to recover a second crop of crystals by concentrating the mother liquor.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6]
Q4: My compound is streaking badly on the TLC plate and not separating well during column chromatography. Why is this happening?
A4: Streaking is a common issue with nitrogen-containing heterocyclic compounds like pyrimidines on standard silica gel.[7]
-
Acidic Silica: Silica gel is slightly acidic and can strongly interact with the basic nitrogen atoms in your molecule, leading to poor elution and band tailing.[7]
-
Solution: Add a small amount of a basic modifier to your eluent system. Common choices include:
-
0.5-2% triethylamine (Et3N) in your solvent mixture.
-
0.5-2% ammonia solution in methanol, which is then used as the polar component of your eluent.[8]
-
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: The polarity of your compound suggests that you will need a relatively polar solvent system. Always determine the optimal solvent system using TLC first.
-
Recommended Starting Systems:
-
Ethyl Acetate / Hexanes: A standard system for moderately polar compounds.[9] Start with a low polarity mixture (e.g., 20% EtOAc in hexanes) and gradually increase the polarity.
-
Dichloromethane / Methanol: An excellent choice for more polar compounds.[8][9] A starting point of 1-5% methanol in dichloromethane is often effective.
-
-
TLC Analysis: Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate for good separation on the column.
Q6: I am concerned about the stability of the iodo-group on the silica gel column. Is this a valid concern?
A6: While aryl iodides are generally stable, the electron-deficient nature of the pyrimidine ring could potentially make the C-I bond more labile under certain conditions.
-
Recommendation: To minimize the risk of de-iodination, it is advisable to:
-
Use neutral or basic alumina as the stationary phase if you observe degradation on silica.[8]
-
Avoid highly acidic conditions.
-
Work up and purify the compound promptly after synthesis.
-
Part 2: Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, add a few milligrams of your crude product and test its solubility in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, ethanol/water mixture) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Add more hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. If streaking is observed, add 1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. You may use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 3: Visualization of Purification Workflow
Diagram 1: Troubleshooting Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
Diagram 2: Column Chromatography Strategy
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- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Guide: Enhancing the Solubility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide for In Vitro Assays
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide in aqueous media for in vitro biological assays. More than 40% of new chemical entities are poorly soluble in water, a significant hurdle in drug development.[] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental setup.
Understanding the Compound: A Physicochemical Profile
This compound is a functionalized pyrimidine derivative.[2] Its structure, containing a hydrophobic benzamide group and a planar pyrimidine core, contributes to low aqueous solubility due to strong intermolecular forces in its crystal lattice.
-
Molecular Formula: C₁₁H₈IN₃O₂[3]
-
Molecular Weight: 341.1 g/mol [3]
-
Key Structural Features: The molecule possesses a benzamide group attached to a 5-iodo-2-oxopyrimidine scaffold.[2] This structure contains hydrogen bond donors (N-H groups) and acceptors (C=O, ring nitrogens), but its overall hydrophobicity and planarity are dominant factors limiting water solubility.
Predicted Ionization Behavior (pKa): While experimental pKa values are not readily available, a structural analysis suggests the compound is likely to have ionizable protons. The amide and pyrimidine ring N-H protons are weakly acidic, while the pyrimidine ring nitrogens can be weakly basic. This suggests that altering the pH of the medium could significantly influence the compound's net charge and, consequently, its solubility. This principle is a cornerstone of the pH adjustment strategy discussed below.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format, providing a systematic approach to overcoming solubility problems.
Q1: My compound immediately precipitates when I add my DMSO stock to my aqueous assay buffer. What is happening and what should I do first?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The key is to control the dilution process and ensure the final concentration of the organic solvent is compatible with your assay system.
Your first step is to perform a systematic solubility assessment. Do not simply add the compound directly to your final assay. Instead, test a range of solubilization strategies in a stepwise manner. The decision tree below outlines a logical workflow for this process.
Caption: Decision tree for enhancing compound solubility.
Q2: How can I use co-solvents effectively and safely for my in vitro assay?
Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5] The most common initial approach is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then perform serial dilutions.
Causality: Co-solvents like DMSO disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar molecules to dissolve.[6]
Key Considerations:
-
Cytotoxicity: Co-solvents can be toxic to cells. It is critical to determine the maximum tolerable concentration in your specific cell line. Most cell-based assays require the final co-solvent concentration to be well below 1%, often ≤0.5%.[7]
-
Vehicle Controls: Always include a vehicle control in your experiments. This is a sample containing the highest concentration of the co-solvent used to dissolve the compound, but without the compound itself. This ensures that any observed effects are due to the compound and not the solvent.
-
Dilution Technique: To avoid precipitation, add the DMSO stock to your aqueous buffer (not the other way around) while vortexing or mixing to ensure rapid dispersion.
| Co-solvent | Typical Stock Conc. | Recommended Final Conc. (Cell-Based) | Recommended Final Conc. (Biochemical) | Notes |
| DMSO | 10-50 mM | ≤ 0.5% | ≤ 5% | Most common starting solvent; can interfere with some assays at higher concentrations.[5] |
| Ethanol | 10-50 mM | ≤ 0.5% | ≤ 5% | Can be less cytotoxic than DMSO for some cell lines.[8][9] |
| Polyethylene Glycol 400 (PEG 400) | 1-20 mM | ≤ 1% | ≤ 10% | A less volatile and often less toxic option.[] |
| Propylene Glycol (PG) | 1-20 mM | ≤ 1% | ≤ 10% | Commonly used in pharmaceutical formulations.[] |
Q3: My compound has potentially ionizable groups. Can I use pH adjustment to improve solubility?
Answer: Yes, pH adjustment is a powerful and simple technique for compounds with acidic or basic functional groups.[4] By altering the pH of the solution, you can ionize the compound, making it more polar and thus more soluble in aqueous media.[]
Causality: For a compound with a weakly acidic proton (like an N-H on the pyrimidine ring), increasing the pH above its pKa will deprotonate it, creating a negative charge. For a compound with a weakly basic site (like a ring nitrogen), decreasing the pH below its pKa will protonate it, creating a positive charge. In either case, the charged species is significantly more water-soluble than the neutral form.
See Protocol 3 for a step-by-step guide to determine the optimal pH for solubilization. Remember that the final pH must be compatible with your assay system (e.g., cell culture media is typically buffered around pH 7.4). Combining pH adjustment with a co-solvent can be particularly effective.[6]
Q4: What are cyclodextrins and how do I use them to dissolve my compound?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They act as molecular containers, encapsulating poorly soluble drug molecules to form an "inclusion complex."[11][12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[13]
Causality: The hydrophobic compound partitions into the non-polar interior of the CD, while the hydrophilic outer surface of the CD interacts favorably with water. This mechanism effectively shields the hydrophobic molecule from the aqueous environment.
Caption: Mechanism of cyclodextrin inclusion complex formation.
| Cyclodextrin Derivative | Key Features | Primary Use |
| β-Cyclodextrin (β-CD) | Natural, lower cost, lower solubility. | Basic complexation studies. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity. | Cell-based assays, in vivo studies.[10] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged. | Excellent for cationic or neutral compounds.[5] |
See Protocol 4 for instructions on preparing a solution using cyclodextrins. HP-β-CD is often the best choice for in vitro cell-based assays due to its high biocompatibility.[7]
Q5: Is it appropriate to use surfactants like Tween-20 or Triton X-100?
Answer: The use of surfactants (detergents) is highly context-dependent. They are excellent solubilizing agents for biochemical assays (e.g., purified enzyme assays, ELISAs) but are generally not suitable for cell-based assays .[14]
Causality: Surfactants form micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC).[15] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their solubility. However, these same properties allow surfactants to disrupt and lyse cell membranes, leading to high cytotoxicity.[16][17] Even at sub-CMC levels, they can affect membrane proteins and signaling pathways.
If you are performing a cell-free assay, using a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer can be a very effective strategy.[14]
Detailed Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh out a small amount (e.g., 1-5 mg) of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10, 20, or 50 mM).
-
Vortex vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, you may use gentle warming (37°C) or sonication in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is completely clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Systematic Solubility Assessment Using Co-solvents
-
Prepare several test tubes or a 96-well plate with your final aqueous assay buffer (e.g., PBS or cell culture medium).
-
Add your DMSO stock solution to the buffer to achieve a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%). Ensure the final compound concentration is at your desired target for the assay.
-
Mix immediately and thoroughly upon addition.
-
Let the solutions stand at room temperature or 37°C for 30-60 minutes.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles). A simple method is to shine a laser pointer through the solution; scattering of light (the Tyndall effect) indicates the presence of a precipitate or colloid.
-
The highest co-solvent concentration that remains clear is your working limit.
Protocol 3: Determining a pH-Solubility Profile
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system itself does not interfere with your assay.
-
To each buffer, add a small, constant amount of your compound's DMSO stock solution (aiming for a final DMSO concentration of ≤1%).
-
Incubate the samples with gentle agitation for 1-2 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the measured solubility against pH to identify the optimal pH range for solubilization.
Protocol 4: Preparation and Use of Cyclodextrin Inclusion Complexes
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in water or your assay buffer.
-
Add the powdered this compound directly to the cyclodextrin solution. Alternatively, add a small volume of a highly concentrated DMSO or ethanol stock of your compound to the cyclodextrin solution. The molar ratio of drug to CD is a key parameter, often starting in the 1:1 to 1:10 range.[12]
-
Mix the solution vigorously. This can be done by stirring or shaking overnight at room temperature.
-
After mixing, filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution.
-
The clear filtrate is your cyclodextrin-complexed compound stock solution, ready for dilution into your assay.
-
Crucial Control: Your vehicle control for this experiment must be the same cyclodextrin solution without the compound.
Summary & Key Considerations
-
Systematic Approach: Always start with the simplest method (co-solvents) and progress to more complex ones (pH adjustment, cyclodextrins) as needed.
-
Controls are Non-Negotiable: Every experiment must include a vehicle control to account for any effects of the solubilizing agents themselves.
-
Assay Compatibility: The chosen solubilization method must not interfere with the biological assay. For example, high concentrations of DMSO can inhibit enzymes, and pH changes can alter protein function or cell viability.
-
Kinetic vs. Thermodynamic Solubility: The methods described here primarily enhance kinetic solubility (the concentration that can be temporarily achieved). Over time, even in the presence of these agents, the compound may precipitate. Ensure your stock solutions are freshly prepared or validated for stability under your storage conditions.
By applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound, enabling accurate and reproducible results in their in vitro studies.
References
-
Thalita C. de Oliveira, et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. (URL: [Link])
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5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). (URL: [Link])
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (URL: [Link])
-
Solubility enhancement -by pH change & complexation. Slideshare. (URL: [Link])
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Rios-Linares, C., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH. (URL: [Link])
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Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: [Link])
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (URL: [Link])
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How to enhance drug solubility for in vitro assays? - ResearchGate. (2014). (URL: [Link])
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The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). American Journal of Pharmaceutics. (URL: [Link])
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Loftsson, T., & Brewster, M. E. (2005). Cyclodextrins in drug delivery. ResearchGate. (URL: [Link])
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. (URL: [Link])
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This compound - [K65425] - Synthonix. (URL: [Link])
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. (URL: [Link])
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How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015). (URL: [Link])
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This compound - Active Biopharma. (URL: [Link])
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Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. ResearchGate. (URL: [Link])
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Japan of Pharmaceutical Technology and Innovation. (URL: [Link])
-
O'Hagan, D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. (URL: [Link])
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Identifying and minimizing side reactions in N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you identify and minimize side reactions, thereby optimizing your yield and purity.
Synthetic Overview & Core Strategy
The synthesis of this compound (MW: 341.11 g/mol , Formula: C₁₁H₈IN₃O₂) is typically approached via a two-step sequence starting from cytosine. The most reliable and common pathway involves an initial electrophilic iodination at the C5 position of the pyrimidine ring, followed by a selective N-acylation of the exocyclic amino group.[1] This strategy is generally preferred over the reverse sequence (benzoylation then iodination) to avoid potential complications with directing group effects and the stability of the intermediates.
Below is a high-level workflow of the recommended synthetic pathway.
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Part 1: The Iodination Step (Cytosine → 5-Iodocytosine)
Question: My iodination reaction of cytosine is sluggish and results in low yields. What factors should I investigate?
Answer: This is a common issue stemming from the fact that the pyrimidine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution. To drive the reaction to completion, a potent electrophilic iodine species (I⁺) must be generated in situ.
-
Mechanistic Insight: Standard molecular iodine (I₂) is not electrophilic enough to iodinate the ring efficiently. Oxidizing agents or silver salts are used to generate a polarized or cationic iodine source. For example, silver nitrate (AgNO₃) reacts with I₂ to form AgI and a highly reactive I-ONO₂ species.[2]
-
Troubleshooting Steps:
-
Choice of Iodinating System: If you are using I₂ alone, the reaction will likely fail. The combination of I₂ with an activating agent like AgNO₃, N-Iodosuccinimide (NIS), or even hydrogen peroxide in acidic media is crucial.[2][3] A green chemistry approach using solid iodine and AgNO₃ under solvent-free mechanical grinding has also been reported with high yields (70-98%) and short reaction times (20-30 min).[2]
-
Acidic Conditions: The reaction typically proceeds more efficiently under acidic conditions, which can help activate the iodinating agent. However, be cautious as highly acidic conditions can also lead to degradation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of cytosine. If the reaction stalls, a small, additional charge of the activating agent (e.g., AgNO₃) may be required.
-
Question: I'm observing my purified 5-iodocytosine product degrading over time, showing discoloration (yellow to brown). How can I prevent this?
Answer: 5-Iodocytosine is known to be unstable, particularly when exposed to light or alkaline conditions.[4]
-
Chemical Instability: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when exposed to UV light, generating radical species that lead to decomposition and discoloration. Under alkaline conditions, the compound can hydrolyze.[4]
-
Mitigation Strategies:
-
Storage: Store the purified 5-iodocytosine in an amber vial or a container wrapped in aluminum foil to protect it from light.[4] For long-term storage, keeping it in a freezer at -20°C is recommended.
-
pH Control: During workup and purification, avoid exposing the compound to strong bases. Ensure all solvents are neutral before use.
-
Immediate Use: The most effective strategy is to use the 5-iodocytosine in the subsequent benzoylation step as soon as possible after purification and drying.
-
Part 2: The N-Benzoylation Step (5-Iodocytosine → Final Product)
Question: My primary side product is a di-benzoylated species. How can I improve selectivity for mono-N4-benzoylation?
Answer: This is a critical challenge. 5-Iodocytosine has multiple nucleophilic sites: the exocyclic N4-amino group and the endocyclic N1-nitrogen. The N4-amino group is generally more nucleophilic, but under forcing conditions or with a strong base, acylation at N1 can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the benzoylating agent (benzoyl chloride or benzoic anhydride).
-
Temperature Control: Run the reaction at a controlled temperature. Starting at 0°C and slowly warming to room temperature is often sufficient. Refluxing for extended periods can promote over-acylation.[1]
-
Choice of Base: A bulky or mild, non-nucleophilic base is preferred. While pyridine is often used as both a solvent and an acid scavenger, it can sometimes promote side reactions.[1] Triethylamine (Et₃N) is another option. Using a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the desired N4-acylation, often allowing for milder conditions.[1]
-
Question: I am observing significant deiodination during the benzoylation step, leading to N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide as a byproduct. How do I prevent this?
Answer: Deiodination is a base-mediated side reaction. The proton at C6 is acidic, and its removal by a strong base can initiate the elimination of the C5-iodine.
-
Mechanistic Consideration: This side reaction is highly dependent on the strength and concentration of the base used, as well as the temperature. Rigorous pH control is essential to prevent this.[1]
-
Mitigation Strategies:
-
Avoid Strong Bases: Do not use strong bases like NaOH, KOH, or alkoxides. Stick to organic amine bases like pyridine or Et₃N.
-
Acid Scavenger: The primary role of the base is to scavenge the HCl or benzoic acid byproduct. Use the minimum amount necessary to neutralize the acid generated.
-
Temperature Management: Keep the reaction temperature as low as feasible. Higher temperatures accelerate the deiodination process.
-
One-Pot Alternative: A one-pot iodination-benzoylation method exists but requires extremely careful pH control during the benzoylation phase to avoid this very issue.[1] For better control, the two-step process is recommended.
-
The diagram below illustrates the desired reaction versus the key side reactions of di-acylation and deiodination.
Caption: Competing reaction pathways during benzoylation.
Part 3: Purification
Question: What is the best way to purify the final product and remove unreacted starting materials or benzoic acid?
Answer: Purification is typically achieved by recrystallization or column chromatography.
-
Troubleshooting Steps:
-
Initial Workup: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water or ice water. The solid can then be collected by filtration.
-
Aqueous Wash: To remove residual pyridine/triethylamine hydrochloride and any unreacted starting material, wash the crude solid with water. To remove benzoic acid (from hydrolysis of the benzoylating agent), a wash with a dilute sodium bicarbonate (NaHCO₃) solution can be effective. Be brief and gentle with the base wash to minimize hydrolysis of the desired amide product.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is often effective for achieving high purity.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[1] Monitoring by TLC is essential to determine the optimal solvent ratio.
-
Quantitative Data Summary
The choice of reagents and conditions in the benzoylation step critically impacts the outcome. The following table summarizes expected results based on literature.[1]
| Benzoylating Agent | Base / Catalyst | Solvent | Conditions | Expected Yield | Key Considerations |
| Benzoyl Chloride | Pyridine | Pyridine | 0°C to RT, 24h | Moderate | Good control, but can be slow. Pyridine removal is key. |
| Benzoyl Chloride | Triethylamine | 1,4-Dioxane | Reflux (~80-100°C) | Moderate-High | Faster reaction, but higher risk of side reactions. |
| Benzoic Anhydride | Pyridine / DMAP (cat.) | Acetonitrile | Reflux, 8h (Argon) | ~72% | Excellent method, minimizes over-acylation.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Iodocytosine (Adapted from green chemistry principles)[2]
-
Setup: In a mortar, combine cytosine (1.0 eq), iodine (I₂, 1.1 eq), and silver nitrate (AgNO₃, 2.0 eq).
-
Reaction: Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature. The mixture will typically change color as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., Dichloromethane:Methanol 8:2) to confirm the consumption of the starting material.
-
Workup: After completion, add methanol to the mortar and triturate the solid. Filter the mixture to remove the silver iodide (AgI) precipitate.
-
Purification: Wash the filtrate with additional methanol. Evaporate the solvent under reduced pressure. The resulting crude solid can be purified further by silica gel column chromatography if necessary.
-
Drying & Storage: Dry the purified 5-iodocytosine under vacuum, protect it from light, and use it promptly.
Protocol 2: Synthesis of this compound (Adapted from Benchchem protocols)[1]
-
Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-iodocytosine (1.0 eq, 15 g), benzoic anhydride (1.1 eq, 28.5 g), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.15 g).
-
Solvent Addition: Add acetonitrile (150 mL) followed by pyridine (9.9 g) to act as an acid scavenger.
-
Reaction: Heat the mixture to reflux and maintain for approximately 8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., petroleum ether:ethyl acetate, 6:1), observing the disappearance of the 5-iodocytosine spot.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add water to precipitate the crude product.
-
Purification: Collect the solid by filtration. Wash the solid with water and then a small amount of cold ethanol. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a solid.
References
-
5-Iodocytosine - ChemBK. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. [Link]
- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide stability issues and degradation pathways
Welcome to the technical support resource for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental observations that may indicate degradation of this compound.
Question 1: I'm observing a new, more polar peak in my HPLC analysis after my sample has been exposed to light. What is likely happening?
Answer:
This observation strongly suggests photodegradation, a common issue with 5-iodinated pyrimidines. The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of a uracil-5-yl radical and an iodine atom. This reactive radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated product, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. This new compound is more polar than the parent molecule, resulting in a shorter retention time on a reverse-phase HPLC column.
Causality: The energy from UV light, particularly in the UVB and UVC range, is sufficient to break the relatively weak C-I bond.[1] This process is a known degradation pathway for 5-iodouracil and related compounds.[2]
Mitigation Protocol:
-
Storage: Always store the solid compound and solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Handling: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure.
-
Solvent Choice: If possible, use solvents that are less prone to hydrogen donation. However, strict light protection is the most critical factor.
Workflow for Investigating Photodegradation:
Caption: Workflow for confirming photosensitivity.
Question 2: My sample's purity is decreasing over time when dissolved in an acidic or basic aqueous buffer. What are the likely degradation products?
Answer:
When stored in acidic or basic solutions, this compound is susceptible to hydrolysis at two primary sites: the amide linkage and the pyrimidine ring itself.
-
Amide Hydrolysis: This is the most probable degradation pathway under both acidic and basic conditions. The benzamide bond is cleaved to yield benzoic acid and 4-amino-5-iodo-2-oxo-1,2-dihydropyrimidine .[3]
-
Pyrimidine Ring Degradation: Under more forceful conditions, particularly with strong bases and heat, the pyrimidine ring can undergo cleavage.[4] This is generally a slower process than amide hydrolysis.
Causality:
-
Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that collapses to the carboxylate and the amine.
Protocol for pH Stability Assessment:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2) to basic (e.g., pH 12).
-
Sample Incubation: Dissolve the compound in each buffer and incubate at a controlled temperature (e.g., 40°C) for a set period.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
-
Product Identification: Use LC-MS to identify the masses of the degradation products, which should correspond to benzoic acid (122.12 g/mol ) and 4-amino-5-iodo-2-oxo-1,2-dihydropyrimidine (252.98 g/mol ).
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways are:
-
Photolytic De-iodination: Cleavage of the C-I bond by UV light to form N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide.
-
Acid/Base-Catalyzed Amide Hydrolysis: Cleavage of the benzamide bond to form benzoic acid and 4-amino-5-iodo-2-oxo-1,2-dihydropyrimidine.
-
Oxidative Degradation: While less characterized for this specific molecule, oxidative conditions could potentially lead to the formation of N-oxides or other oxidation products.
Caption: Primary degradation pathways.
Q2: What is a good starting point for an HPLC method to assess the stability of this compound?
A2: A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended. A good starting point, based on available data, is as follows[5]:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV, wavelength to be optimized (start at 254 nm) |
| Column Temp. | Ambient or controlled at 25°C |
| Injection Vol. | 10-20 µL |
This method should provide good separation of the parent compound from its more polar degradation products. The retention time for the parent compound under these conditions is reported to be approximately 6.7 minutes.[5]
Q3: How should I handle and store this compound to ensure its stability?
A3: To maintain the integrity of the compound, follow these storage and handling guidelines:
-
Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is ideal.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber glass vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: For non-aqueous reactions, use dry solvents. For aqueous solutions, use buffered systems and be mindful of the pH-dependent stability. The compound's stability is likely to be optimal in a slightly acidic to neutral pH range, away from strong acids and bases.[3]
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7] Here is a general protocol:
Objective: To generate likely degradation products and confirm the analytical method can separate them from the parent compound.
Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temp. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80°C (in solution) | 48 hours |
| Photolytic | UV light (254/365 nm) | 24 hours |
Experimental Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the stressor (e.g., 0.1 M HCl) to a final concentration of approximately 1 mg/mL.
-
Incubate the samples under the specified conditions. Include a control sample stored at 4°C in the dark.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze all samples by your stability-indicating HPLC method.
-
Analysis: Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation of the parent compound for optimal results.[8]
III. References
-
Photodegradation of compound 5 under light irradiation with increasing time in DMF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. (1969). Journal of the Chemical Society B: Physical Organic. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
New Trends in Forced Degradation Studies. (2012). Scribd. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2016). National Institutes of Health. [Link]
-
Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. (2006). PubMed. [Link]
Sources
- 1. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. scribd.com [scribd.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for avoiding degradation of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide during storage
Introduction: N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery programs.[1] Its utility as a research tool or synthetic intermediate is directly dependent on its structural integrity. The presence of three key chemical motifs—a benzamide linkage, an iodinated pyrimidine ring, and a dihydropyrimidinone core—renders the molecule susceptible to specific degradation pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate compound degradation during storage, ensuring the validity and reproducibility of experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound? A1: The primary goal is to minimize exposure to energy sources (heat, light) and reactive species (water, oxygen). For optimal stability, conditions should be strictly controlled as outlined in the table below.
| Parameter | Short-Term Storage (Working Stock, < 1-2 weeks) | Long-Term Storage (Master Stock, > 2 weeks) | Rationale |
| Temperature | 2–8°C (Refrigerated) | -20°C or below (Frozen) | Lowering the temperature is the most effective way to decrease the rate of all chemical degradation reactions, including hydrolysis and potential oxidation.[2][3][4] |
| Light | Store in amber vials or wrap in aluminum foil. | Store in amber, tightly-sealed vials inside a secondary opaque container or box. | The carbon-iodine bond is susceptible to cleavage by UV and high-energy visible light (photolysis), which can lead to de-iodination.[2][5] |
| Humidity | Store in a desiccated environment if possible. | Store in a desiccator or with desiccant packs. Tightly seal the container cap with paraffin film. | The benzamide functional group is prone to hydrolysis, a reaction catalyzed by water, which cleaves the molecule into two separate fragments.[6][7] |
| Atmosphere | Standard laboratory atmosphere is acceptable for brief periods. | Backfill container with an inert gas (Argon or Nitrogen) before sealing. | For maximum long-term stability, removing atmospheric oxygen minimizes the risk of slow oxidative degradation, especially for a complex organic molecule.[8] |
Q2: What are the primary visual or physical signs of degradation? A2: While analytical methods are required for confirmation, visual inspection can provide early warnings. Key signs include:
-
Color Change: A noticeable shift from a white or off-white solid to yellow or brown hues can indicate the formation of chromophoric degradation products.
-
Change in Physical State: Clumping, melting, or an oily appearance in a compound that should be a crystalline solid suggests the presence of impurities or significant water absorption.
Q3: My lab is humid. How critical is it to protect this compound from moisture? A3: It is highly critical . The benzamide amide bond is the most probable site for hydrolytic degradation. In the presence of water, especially if trace acidic or basic impurities are present, the amide can hydrolyze to form 4-amino-5-iodo-1,2-dihydropyrimidin-2-one and benzoic acid.[6][7][9] This process is often accelerated at room temperature and above. Therefore, storing the compound in a desiccator is a mandatory practice.
Q4: Can I weigh this compound on the open bench? A4: For brief periods, yes, but with precautions. To minimize light and moisture exposure, you should:
-
Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the required amount quickly and efficiently.
-
Immediately and securely reseal the container, preferably after flushing with an inert gas, and return it to its recommended long-term storage condition.
Section 2: Troubleshooting Guide - Investigating Suspected Degradation
This section provides a logical workflow for confirming and identifying the source of degradation when it is suspected.
Problem: My experiment is yielding inconsistent results, and I suspect my stock of this compound has degraded.
Step 1: Review Storage History and Handling
Before performing any analysis, review your lab notebook and inventory logs.
-
Was the compound ever left at room temperature for an extended period?
-
Was the container properly sealed?
-
Has it been exposed to light?
-
How old is the current stock? Answering these questions can often point directly to the likely cause of degradation.
Step 2: Analytical Purity Assessment
A simple comparison of the suspect batch against a new, certified standard or a previously validated "time-zero" sample is the most reliable method.
A. Preliminary Check: Thin-Layer Chromatography (TLC)
-
Objective: To quickly visualize the presence of new, more polar impurities.
-
Methodology:
-
Dissolve a small amount of the suspect compound and a reference standard in a suitable solvent (e.g., DMSO, DMF).
-
Spot both solutions side-by-side on a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
-
Interpretation: The appearance of new spots, particularly those with a lower Rf value (indicating higher polarity), is a strong indicator of degradation. The hydrolysis products, for instance, are more polar than the parent compound.
B. Definitive Analysis: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity and resolve all components, including the parent compound and its degradants.
-
Methodology: A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.[10]
-
Column: C18 column (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile (or methanol) and water/buffer (e.g., ammonium formate).
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Analysis: Inject a known concentration of the suspect sample. Compare the resulting chromatogram to the reference standard or an initial analysis chromatogram.
-
-
Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks confirm degradation. The retention times of the new peaks can provide clues to their identity.
Step 3: Identifying Potential Degradants
If degradation is confirmed, the two most probable pathways are hydrolysis and photolysis.
dot
Caption: A typical experimental workflow for stability assessment.
References
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]
-
Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]
-
GEOCITIES.ws. Hydrolysis of Benzamide. [Link]
-
ResearchGate. (2025, August 10). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants | Request PDF. [Link]
-
PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
-
University of Limerick. (2001, December 1). Thermal stability of a ureidopyrimidinone model compound. [Link]
-
Pharmaffiliates. The Storage Conditions For APIs And Medicines. [Link]
-
Semantic Scholar. Thermal analysis of some novel pyrimidine derivatives. [Link]
-
Sci-Hub. Thermal analysis of some novel pyrimidine derivatives. [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
Taylor & Francis Online. (2023, December 23). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. [Link]
-
ResearchGate. (2025, August 10). Thermal analysis of some novel pyrimidine derivatives. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
RSC Publishing. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
Synthonix. This compound - [K65425]. [Link]
-
NIH. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]
-
Active Biopharma. This compound. [Link]
-
PubMed. (2013, February). [The Test of Benzamide Derivative Neuroleptics Using the Technique of Thin-Layer Chromatography]. [Link]
-
PubMed. (2024, August 5). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. [Link]
-
MDPI. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
PubMed. (2017, September 19). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. [Link]
-
ResearchGate. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
NIH. (2025, October 4). Lifitegrast Degradation: Products and Pathways - PMC. [Link]
-
PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. [Link]
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- 2. globalresearchchem.com [globalresearchchem.com]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide versus other pyrimidine-based inhibitors
An In-Depth Comparative Analysis: N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide and the Landscape of Pyrimidine-Based Inhibitors
Authored by: Senior Application Scientist
In the landscape of modern drug discovery, the pyrimidine scaffold serves as a cornerstone for developing targeted therapeutic agents. Its structural versatility allows for the design of molecules that can act as antimetabolites, kinase inhibitors, or modulators of other critical cellular pathways. This guide provides a comparative analysis of a representative N-acyl-5-halopyrimidine, this compound, against two archetypal pyrimidine-based inhibitors: the antimetabolite 5-Fluorouracil (5-FU) and the kinase inhibitor Palbociclib. Through an examination of their distinct mechanisms of action and the experimental methodologies used to characterize them, we aim to provide researchers with a comprehensive framework for evaluating novel pyrimidine-based compounds.
While specific data for this compound is not extensively available in public literature, its structure—featuring a halogen at the C5 position and an N-acyl group at the C4 position—suggests a potential role as a modulator of protein-ligand interactions, possibly targeting ATP-binding sites in kinases. This guide will, therefore, use this compound as a structural archetype to explore relevant experimental comparisons.
Mechanistic Overview: Diverse Targeting Strategies of Pyrimidine Inhibitors
The efficacy of pyrimidine-based drugs stems from their ability to mimic endogenous pyrimidine nucleobases, allowing them to interfere with fundamental cellular processes. However, subtle structural modifications lead to vastly different mechanisms of action.
This compound: A Putative Kinase Inhibitor Scaffold
The structure of this compound incorporates two key features common in modern kinase inhibitors: a heterocyclic core that can form hydrogen bonds within an ATP-binding pocket and a bulky benzamide group that can occupy hydrophobic regions. The 5-iodo substitution can further enhance binding affinity through halogen bonding. This positions the compound as a potential competitor of ATP, thereby inhibiting the catalytic activity of a protein kinase.
5-Fluorouracil (5-FU): The Classic Antimetabolite
5-Fluorouracil is a prodrug that undergoes intracellular conversion to several active metabolites. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. This process ultimately triggers "thymineless death" in rapidly dividing cancer cells.
Palbociclib: A Selective Kinase Inhibitor
Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It functions by binding to the ATP-pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb). This blocks cell cycle progression from the G1 to the S phase, thereby suppressing tumor cell proliferation. Its pyrimidine core is a key feature that anchors it within the kinase domain.
The distinct mechanisms of these compounds necessitate different experimental approaches for their evaluation and comparison.
Comparative Experimental Protocols
To quantitatively compare these inhibitors, a multi-faceted approach is required, employing biochemical assays to assess target engagement and cell-based assays to determine physiological impact.
Biochemical Assays: Quantifying Target Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase (e.g., CDK4/6 for Palbociclib). A luminescence-based assay measuring ATP consumption is a common and robust method.[1]
Principle: Kinase activity consumes ATP. The amount of remaining ATP after the kinase reaction is inversely proportional to kinase activity. A luciferase system can be used to quantify ATP levels, producing a luminescent signal.
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme (e.g., CDK4/Cyclin D1), and a suitable peptide substrate.
-
Compound Dilution: Perform a serial dilution of the test inhibitors (this compound, Palbociclib) in DMSO, then dilute further in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted inhibitor. Include controls for no inhibition (DMSO only) and background (no enzyme).
-
Initiation: Start the reaction by adding a solution of ATP. The concentration of ATP should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[2]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the unused ATP.
-
Add a second reagent (Kinase Detection Reagent) that converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This protocol measures the activity of thymidylate synthase by spectrophotometrically monitoring the conversion of a cofactor.
Principle: The TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) requires N5,N10-methylenetetrahydrofolate (mTHF) as a methyl donor, which is oxidized to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is directly proportional to TS activity.[3][4]
Step-by-Step Methodology:
-
Prodrug Activation (if necessary): Note that 5-FU must be metabolically converted to FdUMP to be active. For this in vitro assay, FdUMP would be used directly.
-
Reagent Preparation: Prepare assay buffer, recombinant human TS enzyme, dUMP solution, and mTHF solution.
-
Inhibitor Preparation: Prepare various concentrations of FdUMP.
-
Reaction Setup: In a UV-transparent 96-well plate or cuvettes, add the assay buffer, TS enzyme, and the inhibitor (FdUMP).
-
Initiation: Start the reaction by adding dUMP and mTHF.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Cell-Based Assays: Assessing Cellular Effects
This is a universal assay to measure the effect of compounds on cell viability and can be applied to all three inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][6][7][8]
Workflow Diagram:
Caption: General workflow for a cell viability MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, 5-FU, and Palbociclib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to the compound's mechanism (e.g., 72 hours to allow for effects on cell division).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the half-maximal growth inhibition (GI50) or cytotoxic (IC50) concentration.
Comparative Data Summary
The following tables summarize the expected outcomes from the described experiments, providing a framework for comparing the performance of the three pyrimidine-based inhibitors.
Table 1: Biochemical Inhibition Data
| Compound | Target | Assay Type | Expected IC50 | Notes |
| This compound | Putative Kinase (e.g., CDK, EGFR) | Luminescence Kinase Assay | To be determined | The specific kinase target would need to be identified through screening. |
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase (TS) | Spectrophotometric TS Assay | ~50-200 nM | IC50 can vary based on mTHF concentration. |
| Palbociclib | CDK4/6 | Luminescence Kinase Assay | ~1-15 nM | Highly potent and selective for CDK4/6.[9] |
Table 2: Cellular Activity Data (Example Cell Line: MCF-7 - ER+ Breast Cancer)
| Compound | Primary Mechanism | Expected GI50 | Notes |
| This compound | Putative Kinase Inhibition | To be determined | Activity will depend on the relevance of the target kinase in this cell line. |
| 5-Fluorouracil | DNA Synthesis Inhibition | ~1-10 µM | Broadly cytotoxic to proliferating cells. |
| Palbociclib | G1 Cell Cycle Arrest | ~50-150 nM | Highly effective in Rb-proficient, ER-positive cell lines like MCF-7.[9] |
Conclusion and Future Directions
This guide outlines a clear, logical framework for the comparative evaluation of pyrimidine-based inhibitors with diverse mechanisms of action.
-
This compound represents a scaffold with potential as a targeted kinase inhibitor. The immediate next step for such a compound would be a broad kinase screening panel to identify its primary target(s). Subsequent evaluation would focus on its selectivity profile and on-target activity in relevant cancer cell models.
-
5-Fluorouracil remains a benchmark for antimetabolite drugs that disrupt DNA synthesis. Its broad cytotoxicity is both a strength and a limitation, highlighting the need for more targeted therapies.
-
Palbociclib exemplifies the success of modern structure-based drug design, yielding a highly potent and selective inhibitor that provides significant clinical benefit in specific patient populations.
By employing the standardized biochemical and cell-based assays described herein, researchers can generate robust, comparable data to accurately position novel compounds like this compound within the therapeutic landscape of pyrimidine-based inhibitors, ultimately guiding further drug development efforts.
References
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]
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Targeted Oncology. (n.d.). The Mechanism of Action of Palbociclib. Available at: [Link]
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Spandidos Publications. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports. Available at: [Link]
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Wikipedia. (n.d.). Fluorouracil. Available at: [Link]
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Zhang, N., Yin, Y., Xu, J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. Available at: [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Löffler, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Available at: [Link]
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Stout, T. J., et al. (2011). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 50(29), 6429–6440. Available at: [Link]
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G-T. Le, et al. (2015). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 16(10), 23510-23531. Available at: [Link]
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bioRxiv. (2023). Thymidylate synthase disruption to limit cell proliferation in cell therapies. Available at: [Link]
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Wikipedia. (n.d.). Thymidylate synthase inhibitor. Available at: [Link]
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MDPI. (2021). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. International Journal of Molecular Sciences, 22(11), 5894. Available at: [Link]
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A Comparative Analysis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide and Its Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive comparative analysis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, a functionalized dihydropyrimidinone (DHPM), and its structurally related analogs. While the specific biological activity of this exact molecule is a subject of ongoing investigation, the DHPM scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This analysis will leverage the known structure-activity relationships (SAR) of the DHPM class to project the performance of the title compound and its analogs, focusing on their potential as inhibitors of key cellular kinases involved in oncogenesis.
The core structure, this compound, features a pyrimidine core, which is a key structural element in biomolecules like DNA and RNA.[2][5] The iodine atom at the 5-position and the benzamide group at the 4-position are critical features for potential biological interactions and offer sites for synthetic modification.[5] This document will explore how modifications at these positions can influence inhibitory potency and selectivity.
The Dihydropyrimidinone (DHPM) Scaffold: A Privileged Structure in Medicinal Chemistry
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a heterocyclic scaffold that has garnered significant attention in drug discovery.[2][6] Synthesized via the multicomponent Biginelli reaction, DHPMs possess a versatile three-dimensional structure that allows for interaction with a variety of biological targets.[2][4] The most prominent example is Monastrol, a selective inhibitor of the Eg5 kinesin, which has spurred the development of numerous DHPM-based anticancer agents.[1][7] DHPMs have been shown to target various enzymes and receptors, including calcium channel blockers, tubulin, and P-glycoprotein, demonstrating their broad therapeutic potential.[7][8][9]
Our lead compound, This compound (Compound 1) , serves as a foundational structure for this comparative analysis. We will compare it against three rationally designed analogs to explore the structure-activity relationships.
-
Analog A (5-bromo derivative): N-(5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
-
Analog B (4'-chloro derivative): N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)-4-chlorobenzamide
-
Analog C (unsubstituted derivative): N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Mechanism of Action: Targeting Mitotic Kinases
Many DHPM analogs exert their anticancer effects by interfering with the cell cycle.[7] A primary target for this class of compounds is the kinesin motor protein Eg5, which is essential for forming the bipolar mitotic spindle during cell division.[7][10] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[7] The analysis presented here will focus on the comparative inhibitory potential of our subject compounds against Eg5.
The logical pathway from Eg5 inhibition to apoptosis is a well-understood mechanism for inducing cell death in rapidly proliferating cancer cells.
Caption: Eg5 Kinase Inhibition Pathway leading to Apoptosis.
Comparative Performance Data
The following table summarizes hypothetical, yet representative, experimental data for the lead compound and its analogs. This data is based on established trends for DHPM derivatives, where substitutions on the pyrimidine and benzamide rings significantly influence potency.[7][10]
| Compound | Structure | Modification | Predicted IC50 (Eg5 Kinase Assay, µM) | Predicted Cytotoxicity (A549 Lung Cancer Cells, GI50, µM) |
| 1 (Lead) | This compound | Iodo at C5 | 5.2 | 12.5 |
| Analog A | N-(5-bromo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Bromo at C5 | 8.9 | 20.1 |
| Analog B | N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)-4-chlorobenzamide | Chloro on Benzamide | 2.1 | 5.8 |
| Analog C | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Unsubstituted C5 | > 50 | > 100 |
Analysis of Structure-Activity Relationship (SAR):
-
Role of the C5-Halogen: The presence of a halogen at the C5 position of the pyrimidine ring appears crucial for activity. The unsubstituted Analog C is predicted to be inactive, which aligns with studies showing that this position is important for binding.[11] The larger, more polarizable iodine atom in Compound 1 likely forms a stronger halogen bond or has more favorable steric interactions within the target's binding pocket compared to the bromine in Analog A , resulting in higher potency.
-
Influence of Benzamide Substitution: Adding an electron-withdrawing group, such as chlorine, to the para-position of the benzamide ring (Analog B ) is predicted to significantly enhance potency. This is a common strategy in medicinal chemistry to improve binding affinity.[7] Studies on DHPMs have shown that substitutions at this position can increase anticancer activity.[7][12]
Experimental Protocols
To validate the predicted activities, standardized assays must be performed. The following are detailed protocols for key experiments.
The synthesis of N-substituted benzamide derivatives can be achieved through various established methods.[13][14] A common route involves the condensation of a substituted aminopyrimidine with a corresponding benzoyl chloride.
Caption: General workflow for the synthesis of benzamide analogs.
Step-by-Step Protocol:
-
Preparation: To a solution of the respective 4-amino-5-halo-1,2-dihydropyrimidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add the corresponding substituted benzoyl chloride (1.1 eq) dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
This assay quantifies the ability of a compound to inhibit the ATPase activity of the Eg5 kinesin motor protein.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Prepare a stock solution of recombinant human Eg5 protein and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds (Compound 1, Analogs A, B, C) in DMSO, then dilute further into the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the Eg5 enzyme, microtubules (to stimulate ATPase activity), and the test compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released, which is proportional to ATPase activity. This is commonly done using a malachite green-based colorimetric assay.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed human lung adenocarcinoma cells (A549) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 value (the concentration required to inhibit cell growth by 50%) by plotting inhibition versus compound concentration.
Conclusion and Future Directions
This comparative guide, based on established structure-activity relationships for the dihydropyrimidinone class, provides a predictive framework for the biological performance of this compound and its analogs. The analysis suggests that Analog B , with a chloro-substitution on the benzamide ring, is the most promising candidate for a potent Eg5 inhibitor. The presence of a halogen at the C5 position of the pyrimidine ring is critical for activity, with iodine being preferable to bromine.
Future work should focus on the synthesis and empirical testing of these compounds using the described protocols to validate these predictions. Further optimization could involve exploring a wider range of substitutions on the benzamide ring and investigating other halogen and non-halogen groups at the C5 position. Molecular docking studies could also provide valuable insights into the specific binding interactions driving the observed SAR.[7] The versatility of the DHPM scaffold continues to make it a highly attractive starting point for the development of novel therapeutics.[1][6]
References
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Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (n.d.). PubMed. Available at: [Link]
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Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. Available at: [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Available at: [Link]
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Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity. (2015). ResearchGate. Available at: [Link]
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Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (n.d.). ResearchGate. Available at: [Link]
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Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
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Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. (2022). ACS Omega. Available at: [Link]
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Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Available at: [Link]
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Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. (2020). Bentham Science. Available at: [Link]
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Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. (2022). ACS Omega. Available at: [Link]
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Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. (2023). PubMed. Available at: [Link]
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Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. Available at: [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). PubMed. Available at: [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Available at: [Link]
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Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PMC. Available at: [Link]
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (n.d.). NIH. Available at: [Link]
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N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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A Guide to Inter-Laboratory Cross-Validation of Bioassays for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
This guide provides a comprehensive framework for the cross-validation of bioassay results for the novel compound N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide between different laboratories. Ensuring the reproducibility and reliability of bioassay data is paramount in drug development, and this document outlines the critical considerations, experimental design, and statistical analyses necessary to achieve robust and comparable results across multiple research sites.
Introduction to this compound and the Imperative of Reproducibility
This compound is a functionalized pyrimidine derivative that has emerged as a compound of interest in medicinal chemistry due to its potential therapeutic applications.[1] Like many pyrimidine-based molecules, it is being investigated for a range of biological activities, potentially including antiviral and anticancer properties.[1] The proposed mechanisms of action for this class of compounds can include enzyme inhibition, modulation of cellular signaling pathways, or induction of oxidative stress, leading to cytotoxic effects on target cells.[1]
Given the inherent variability of biological systems, ensuring that a bioassay for this compound produces consistent and reliable data across different laboratories is a critical challenge.[2][3] Inter-laboratory variability can arise from numerous sources, including differences in instrumentation, reagent sources, cell culture conditions, and operator technique.[4] A rigorously designed cross-validation study is therefore essential to identify and control for these variables, thereby establishing the robustness and transferability of the bioassay.[2][5] This guide will walk through the process of designing and executing such a study, using a hypothetical but scientifically plausible bioassay for this compound.
Proposed Bioassay: A Cell-Based Cytotoxicity Assay
To illustrate the cross-validation process, we will use a hypothetical cell-based cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line (e.g., HepG2). This type of assay is relevant to the potential anticancer properties of the compound.[6]
Principle of the Assay
This assay relies on a colorimetric method to assess cell viability. A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells after treatment with the compound. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.
Signaling Pathway Context
The cytotoxic effects of a compound like this compound could be mediated through various signaling pathways that ultimately lead to apoptosis or programmed cell death. A simplified, representative pathway is illustrated below.
Caption: A representative signaling pathway leading to apoptosis.
Inter-Laboratory Cross-Validation Protocol
A successful inter-laboratory comparison is built on a well-organized and meticulously planned study.[7] The following protocol outlines the key steps for cross-validating the cytotoxicity bioassay for this compound.
Experimental Workflow
The overall workflow for the cross-validation study is depicted in the diagram below.
Caption: Workflow for the inter-laboratory cross-validation study.
Step-by-Step Methodology
-
Establish a Detailed Standard Operating Procedure (SOP): A single, comprehensive SOP must be developed and distributed to all participating laboratories. This SOP should meticulously detail every aspect of the assay, including:
-
Cell line source, passage number limits, and culture conditions (media, supplements, temperature, CO2 levels).
-
Procedures for cell seeding, including cell density and incubation times.
-
Preparation of the stock solution of this compound and subsequent serial dilutions.
-
A standardized plate map for the placement of controls, blanks, and compound dilutions.
-
Detailed instructions for the addition of the MTT reagent, incubation times, and the solubilization of formazan crystals.
-
Instrument settings for the plate reader, including the specific wavelength for absorbance measurement.
-
-
Centralize Critical Reagents: To minimize variability, critical reagents should be sourced from a single lot and distributed to all participating laboratories from a central location. This includes:
-
The specific batch of this compound.
-
The cell culture medium and fetal bovine serum.
-
The MTT reagent.
-
-
Analyst Training and Competency: All analysts performing the assay should be thoroughly trained on the SOP. A competency assessment, such as running a pre-defined set of quality control (QC) samples, should be completed before analyzing the cross-validation samples.
-
Experimental Design:
-
Each laboratory will receive a set of blinded QC samples prepared at a minimum of three concentrations (low, medium, and high) spanning the expected IC50 range.[5]
-
It is recommended that each laboratory analyze a minimum of five replicates at each QC level.[5]
-
The study should be repeated on at least three different days to assess intermediate precision (within-laboratory variation).[8]
-
-
Data Collection and Analysis:
-
Raw absorbance data from each laboratory should be submitted to a central analyst for processing.
-
The IC50 value for each experimental run should be determined using a standardized four-parameter logistic (4PL) curve fit.[9]
-
Statistical methods will be employed to compare the results between laboratories.
-
Data Presentation and Statistical Analysis
The primary goal of the statistical analysis is to determine if the data obtained from different laboratories are comparable.[5]
Hypothetical Comparative Data
The following table presents a hypothetical summary of IC50 values (in µM) for this compound obtained from three different laboratories.
| Laboratory | Day 1 (IC50 in µM) | Day 2 (IC50 in µM) | Day 3 (IC50 in µM) | Mean IC50 (µM) | Inter-day Precision (%CV) |
| Lab A | 12.5 | 13.1 | 12.8 | 12.8 | 2.4 |
| Lab B | 13.5 | 14.2 | 13.8 | 13.8 | 2.6 |
| Lab C | 12.9 | 13.6 | 13.3 | 13.3 | 2.7 |
| Overall Mean | 13.3 | ||||
| Inter-Lab Precision (%CV) | 3.8 |
Acceptance Criteria
For the cross-validation to be considered successful, pre-defined acceptance criteria must be met. For biological assays, the following are generally recommended:[5]
-
Mean Accuracy: The mean IC50 value from each laboratory should be within 80% to 120% of the overall mean IC50.
-
Precision: The coefficient of variation (%CV) for the IC50 values within each laboratory (intermediate precision) and between laboratories (reproducibility) should not exceed 20%.
Statistical Approaches for Comparison
While a simple comparison of means and %CV is a good starting point, more robust statistical methods are recommended for a thorough analysis.
-
Analysis of Variance (ANOVA): ANOVA can be used to determine if there are statistically significant differences in the mean IC50 values between the laboratories.
-
Robust Z-scores: This method is particularly useful for identifying outliers in inter-laboratory comparisons and assessing the performance of each laboratory relative to the consensus value.[10]
-
Equivalence Testing: This statistical approach can be used to formally assess whether the results from different labs are equivalent within a pre-specified margin.
It is crucial to have a statistician involved in both the design of the cross-validation plan and the analysis of the resulting data to ensure appropriate statistical methods are employed.[11]
Conclusion and Best Practices
The cross-validation of bioassay results is a critical step in the development of any new therapeutic agent, including this compound. A successful inter-laboratory comparison provides confidence in the robustness and transferability of the assay, ensuring that data generated at different sites can be reliably compared.[2][5]
Key best practices to ensure a successful cross-validation study include:
-
A highly detailed and standardized protocol.
-
Centralized sourcing and distribution of critical reagents and the test compound.
-
Comprehensive training and competency assessment of all analysts.
-
A well-defined experimental design with an adequate number of replicates and QC samples.
-
The use of appropriate and robust statistical methods for data analysis. [9][10]
-
Pre-defined acceptance criteria for accuracy and precision. [5]
By adhering to these principles, researchers can establish a reliable and reproducible bioassay for this compound, a crucial step in advancing its preclinical and clinical development.
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DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–881. [Link]
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In Vivo Validation of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Comparative Guide for Preclinical Oncology Models
This guide provides a comprehensive framework for the in vivo validation of the investigational small molecule, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide. Drawing from established principles of preclinical drug development, we present a structured approach to assess the compound's efficacy, pharmacokinetics, and safety profile in relevant animal models. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound
This compound is a novel synthetic compound featuring a functionalized pyrimidine core.[1] Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a wide array of biological targets.[1] While the precise mechanism of this specific molecule is under investigation, its structural motifs suggest potential activity as an inhibitor of protein-protein interactions (PPIs), a challenging but increasingly important target class in oncology.[2][3]
For the purpose of this guide, we will hypothesize that this compound acts as a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). This checkpoint protein is a critical mediator of immune evasion in cancer, and its blockade has revolutionized cancer treatment.[2] Small molecule inhibitors of PD-L1 could offer advantages over current antibody-based therapies, such as improved tumor penetration and the potential for oral administration.[4]
Hypothesized Mechanism of Action
We propose that this compound binds to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis is expected to restore anti-tumor immunity. This mechanism is similar to that of other small-molecule PD-L1 inhibitors in preclinical and clinical development.[3]
Caption: Hypothesized mechanism of this compound.
Comparative In Vivo Validation Strategy
A robust preclinical validation program is essential to build a strong data package for Investigational New Drug (IND) applications.[5][6] Our strategy is designed to benchmark the performance of this compound against established agents in a clinically relevant tumor model.
Selection of Animal Model
The choice of animal model is critical for the clinical relevance of preclinical data.[7][8] Given our hypothesized immune-mediated mechanism of action, a syngeneic tumor model with a fully competent immune system is required. Xenograft models using human cells in immunodeficient mice are unsuitable as they lack an adaptive immune system.[9]
We will utilize the MC38 colorectal adenocarcinoma model in C57BL/6 mice. This model is well-characterized, expresses moderate levels of PD-L1, and is known to be responsive to checkpoint inhibitors, making it an excellent choice for this study.
Comparator Compounds
For a rigorous comparison, we will include both a small molecule and a biologic comparator:
-
BMS-202: A well-characterized, potent small-molecule PD-L1 inhibitor that functions by inducing PD-L1 dimerization.[3] This serves as a direct mechanistic competitor.
-
Anti-PD-L1 Monoclonal Antibody (e.g., Atezolizumab analog): Represents the current standard of care in the clinic and provides a benchmark for maximal efficacy through PD-L1 blockade.
Efficacy Study
The primary objective of the efficacy study is to determine the anti-tumor activity of this compound.
Efficacy Study Protocol
-
Animal Acclimatization: Female C57BL/6 mice (6-8 weeks old) are acclimated for one week.
-
Tumor Implantation: 1x10^6 MC38 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (n=10 per group).
-
Treatment Administration:
-
Vehicle Control (e.g., 0.5% HPMC, p.o., daily)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o., daily)
-
BMS-202 (e.g., 10 mg/kg, p.o., daily)
-
Anti-PD-L1 mAb (e.g., 10 mg/kg, i.p., twice weekly)
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight (as a measure of toxicity).
-
Exploratory: At the end of the study, tumors and spleens will be harvested for biomarker analysis (e.g., flow cytometry for immune cell infiltration).
-
Caption: Workflow for the comparative in vivo efficacy study.
Comparative Efficacy Data (Illustrative)
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 1850 ± 250 | - | +2.5 |
| Test Compound | 10 mg/kg, p.o., QD | 1200 ± 180 | 35% | +1.8 |
| Test Compound | 30 mg/kg, p.o., QD | 750 ± 150 | 59% | +0.5 |
| Test Compound | 100 mg/kg, p.o., QD | 400 ± 110 | 78% | -3.0 |
| BMS-202 | 10 mg/kg, p.o., QD | 680 ± 130 | 63% | +1.2 |
| Anti-PD-L1 mAb | 10 mg/kg, i.p., BIW | 350 ± 90 | 81% | +2.0 |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data and planning for clinical trials.[10] PK studies will be conducted in parallel with the efficacy studies.[11]
PK Study Protocol
-
Animal Subjects: Naive (non-tumor bearing) male Sprague-Dawley rats are often used for initial PK studies due to their larger size, which facilitates serial blood sampling.[12]
-
Dosing Groups:
-
Intravenous (IV) group: 2 mg/kg in a suitable vehicle (e.g., 20% Solutol in saline) to determine clearance, volume of distribution, and half-life.
-
Oral (PO) group: 10 mg/kg in the efficacy study vehicle to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) are collected from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis with software like WinNonlin.[13]
Comparative PK Data (Illustrative)
| Parameter | This compound | BMS-202 (Literature Values) | Desired Profile |
| Clearance (CL) (mL/min/kg) | 15 | 25 | Low to moderate |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 3.0 | Moderate |
| Half-life (t½) (hours) | 6 | 4 | > 4 hours |
| Oral Bioavailability (F%) | 45% | 30% | > 30% |
| Cmax (at 10 mg/kg PO) (ng/mL) | 850 | 600 | Sufficient to exceed in vitro IC50 |
| AUC (at 10 mg/kg PO) (ng*h/mL) | 4500 | 3200 | High exposure |
Toxicology Studies
Toxicology studies are required to ensure the compound is safe for human trials and to identify potential target organs for toxicity.[6][14] These studies are conducted under Good Laboratory Practice (GLP) guidelines.[15]
Toxicology Study Protocol (Dose Range Finding)
-
Animal Model: Two species are typically required, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[15]
-
Study Design: A 7-day dose range-finding study is conducted to identify the maximum tolerated dose (MTD).
-
Treatment Groups:
-
Vehicle Control
-
Low Dose (e.g., 30 mg/kg)
-
Mid Dose (e.g., 100 mg/kg)
-
High Dose (e.g., 300 mg/kg)
-
-
Administration: Daily oral gavage.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in activity, posture, respiration).
-
Body Weight: Measured daily.
-
Food Consumption: Measured daily.
-
-
Terminal Procedures: At the end of the study, animals are euthanized.
-
Hematology and Clinical Chemistry: Blood is collected for analysis.
-
Necropsy and Histopathology: A full gross necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.
-
Caption: Workflow for a 7-day dose range-finding toxicology study.
Comparative Toxicology Profile (Illustrative)
| Finding | This compound | Comparator (Typical Small Molecule) | Interpretation |
| Maximum Tolerated Dose (Rat, 7-day) | > 300 mg/kg | 150 mg/kg | Favorable safety margin |
| Target Organs of Toxicity | None identified at tested doses | Liver (elevated ALT/AST) | Cleaner profile |
| Clinical Observations | None | Lethargy at high dose | Better tolerated |
| Histopathology | No significant findings | Mild hepatocellular hypertrophy | No tissue damage observed |
Conclusion and Future Directions
This guide outlines a comprehensive and comparative strategy for the in vivo validation of this compound. The illustrative data suggest that the compound demonstrates potent, dose-dependent anti-tumor efficacy, comparable to the standard-of-care antibody, and superior to the small molecule comparator. Furthermore, the hypothetical pharmacokinetic and toxicology profiles indicate a drug-like molecule with good oral bioavailability and a favorable safety margin.
Successful completion of these studies would provide a robust preclinical data package to support the advancement of this compound into IND-enabling GLP toxicology studies and, ultimately, first-in-human clinical trials. The integration of efficacy, PK/PD, and safety data is paramount for making informed decisions in the drug development pipeline.[11][16]
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A Framework for Assessing Experimental Reproducibility of Novel Compounds: A Case Study with N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Executive Summary
The journey of a novel chemical entity from a research curiosity to a validated tool or therapeutic lead is paved with challenges, the foremost being the reproducibility of its biological effects. This guide addresses this critical issue using N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide as a case study. While this specific functionalized pyrimidine derivative is of interest due to its structural motifs, which are common in medicinal chemistry, it represents a broad class of novel compounds with limited publicly available experimental data.[1]
This document moves beyond a simple product comparison. Instead, it provides a comprehensive framework for researchers to design, execute, and validate experiments with such compounds, ensuring that the data generated is robust, reliable, and reproducible. We will detail a gold-standard protocol for a primary cell-based cytotoxicity screen, compare the experimental workflow against a well-characterized benchmark compound (Doxorubicin), and dissect the key variables that govern experimental success.
Introduction: The Challenge of Novel Compound Characterization
This compound (CAS: 145913-85-5) is a heterocyclic compound featuring a benzamide group linked to a 5-iodo-2-oxopyrimidine scaffold.[2] This structure is noteworthy for several reasons:
-
Pyrimidine Core: This scaffold is a fundamental component of various biomolecules and a privileged structure in pharmacology, known to interact with a wide range of biological targets.[1]
-
Benzamide Moiety: The benzamide group is present in numerous FDA-approved drugs and is known to confer a wide range of biological activities, including anticancer and antimicrobial effects.[3][4]
-
Iodine Substitution: The iodine atom at the 5-position makes the molecule a versatile intermediate for further chemical modification via cross-coupling reactions, but it can also influence its biological activity, potentially through mechanisms like oxidative stress induction.[1]
While molecules with similar architectures have been investigated as potential inhibitors of viral polymerases or as anticancer agents, the specific biological activity of this compound remains an area of active investigation.[1][5] This lack of established data makes it a perfect model for discussing the principles of experimental reproducibility. The primary challenge is not just to observe a biological effect, but to prove that this effect is real, specific to the compound, and repeatable across different experiments and, eventually, different labs.
Establishing a Reproducible Workflow: A Cytotoxicity Assay Case Study
To assess the biological potential of a novel compound, a cell-based cytotoxicity assay is a common and powerful primary screen. Here, we provide a detailed protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, designed to be self-validating and to minimize variability.
Foundational Step: Compound Quality Control and Preparation
Reproducibility begins before the first cell is plated. The quality and handling of the test compound are paramount.
Table 1: Compound Quality Control & Comparison
| Parameter | This compound (Test Compound) | Doxorubicin (Benchmark Control) | Rationale & Expert Insight |
| Purity Verification | >98% via HPLC/LC-MS and ¹H-NMR (Vendor CoA) | >98%, USP Grade (Vendor CoA) | Trust, but verify. Always request the Certificate of Analysis (CoA). For a novel compound, confirming the structure via NMR is a crucial step to ensure you are testing the correct molecule. |
| Solubility Testing | Empirically determine in DMSO. | Soluble in water (10 mg/mL) and DMSO (>25 mg/mL). | Insolubility is the enemy of reproducibility. A compound crashing out of solution in your stock or, worse, in the cell culture media, is a primary source of error. Always determine the maximal soluble concentration in your vehicle (typically DMSO). |
| Stock Solution Prep. | Prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO. | Prepare a 10 mM stock in sterile, nuclease-free water or DMSO. | Use anhydrous DMSO to prevent degradation of the compound by absorbed water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| Stability | Assess via LC-MS after 24h incubation in media at 37°C. | Known to be stable, but light-sensitive. | The compound may be unstable in the aqueous, protein-rich environment of cell culture media. A simple stability check can save weeks of troubleshooting inconclusive results. Doxorubicin's light sensitivity necessitates handling it in low-light conditions. |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for assessing the effect of our test compound on a common adherent cancer cell line (e.g., HeLa or A549).
Materials:
-
HeLa or A549 cells (passage number < 20)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Doxorubicin (10 mM stock in DMSO, for positive control)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed 5,000 cells per well in 100 µL of media into a 96-well plate.
-
Causality: Seeding density is critical. Too few cells, and they may not grow well; too many, and they will become confluent before the experiment ends, altering their metabolic state and drug response.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
-
Compound Dilution (Serial Dilution):
-
Prepare a dilution series of the test compound and Doxorubicin in culture media. A common starting point is a 2X concentration series from 100 µM down to ~1 nM.
-
Crucially, ensure the final DMSO concentration in all wells is identical and low (<0.5%) . This requires preparing a "vehicle control" dilution series with DMSO alone.
-
-
Cell Treatment:
-
Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound dilutions. This minimizes cell disturbance.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This is your 100% viability reference.
-
Positive Control: Cells treated with Doxorubicin. This validates that the assay system can detect cytotoxicity.
-
Media Blank: Wells with media but no cells, to measure background absorbance.
-
-
-
Incubation (Treatment):
-
Incubate for 48-72 hours. The duration should be consistent across all experiments.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizing the Reproducibility Workflow
Ensuring a reproducible outcome requires a systematic approach with multiple checkpoints. The following diagram illustrates this workflow.
Caption: Workflow for ensuring reproducible cell-based assay results.
Data Analysis: Comparing Novel and Benchmark Compounds
The goal is to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration). Reproducibility is assessed by the consistency of the IC₅₀ value and the curve's shape over multiple independent experiments.
Table 2: Experimental Data Comparison & Reproducibility Metrics
| Metric | This compound (Test Compound) | Doxorubicin (Benchmark Control) | Interpretation |
| Raw Data (OD 570nm) | Dose-dependent decrease in absorbance. | Dose-dependent decrease in absorbance. | Both compounds should show a clear signal change relative to the vehicle control. |
| IC₅₀ Value | e.g., 15.2 µM (Experiment 1), 18.1 µM (Exp. 2), 16.5 µM (Exp. 3) | e.g., 0.8 µM (Experiment 1), 0.95 µM (Exp. 2), 0.75 µM (Exp. 3) | The IC₅₀ of the benchmark should be within the expected literature range, validating the assay. The IC₅₀ of the test compound should be consistent across replicates. |
| Coefficient of Variation (CV) of IC₅₀ | CV = (StDev / Mean) * 100. For the example data: 8.7% | For the example data: 11.1% | An inter-experiment CV of <20-30% is generally considered good for cell-based assays and indicates a reproducible effect. |
| Dose-Response Curve Shape | Sigmoidal curve with a defined top and bottom plateau. | Steep sigmoidal curve. | The shape of the curve provides insight into the compound's mechanism. A shallow curve might suggest off-target effects or other complexities. |
Contextualizing the Mechanism
A cytotoxic outcome is the result of disrupting critical cellular pathways. While the MTT assay measures metabolic activity as a proxy for viability, the underlying cause is often the induction of apoptosis or programmed cell death.
Caption: Simplified signaling pathway leading to apoptosis and detection.
Conclusion and Recommendations
Assessing the reproducibility of experiments with a novel compound like this compound is not about finding a single, magic number. It is about building a robust, self-validating experimental system.
Key Takeaways for Researchers:
-
Characterize Your Reagents: The purity, solubility, and stability of your test compound are the most critical, and often overlooked, variables.
-
Employ Benchmark Controls: A well-characterized positive control like Doxorubicin does more than show the assay "works"; it validates that your specific execution of the assay is performing to an accepted standard.
-
Standardize Every Step: Cell passage number, seeding density, incubation times, and final vehicle concentration must be rigorously controlled.
-
Repeat and Report: A single experiment is a snapshot; three independent experiments constitute a pattern. Always report the mean and a measure of variance (like standard deviation or CV) for your key metrics (e.g., IC₅₀).
By adopting this framework, researchers can move beyond generating preliminary data and begin to build a foundation of credible, reproducible evidence for their novel compounds, paving the way for further development and scientific discovery.
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Patil, S. C., et al. (2014). Synthesis and Bioassay Studies of Substituted-N-(5-cyanopyrimidin-4yl) benzamides. International Journal of Pharmaceutical Sciences and Research, 5(9), 3886-3891. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 145913-85-5), a compound of interest in medicinal chemistry.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from the known hazards of its constituent chemical groups—iodinated pyrimidines and benzamides—along with established best practices for laboratory chemical waste management to ensure the safety of personnel and the protection of our environment.
I. Compound Profile and Inferred Hazard Assessment
This compound is a functionalized pyrimidine derivative.[1] Its structure, featuring a benzamide group attached to an iodinated pyrimidine core, necessitates a cautious approach to its handling and disposal.[1] A thorough risk assessment must be conducted by evaluating the hazards associated with its structural components.
-
Halogenated Pyrimidine Moiety: The presence of an iodine atom classifies this compound as a halogenated organic compound.[5][6][7] Halogenated organic compounds are often persistent in the environment and can be toxic.[6] Some halogenated pyrimidines are utilized for their biological activity, which underscores the need for careful handling.[8] The degradation of iodinated compounds can also lead to the formation of potentially more harmful iodinated disinfection by-products.[9]
-
Benzamide Moiety: Benzamide and its derivatives may present several health hazards. For instance, benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[10][11][12] Related compounds can cause skin and eye irritation and may lead to respiratory irritation.[13][14]
Based on this analysis, this compound should be treated as a hazardous chemical with the potential for toxicity, mutagenicity, and irritation.
Table 1: Summary of Key Data and Potential Hazards
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 145913-85-5 | [1][2][3] |
| Molecular Formula | C₁₁H₈IN₃O₂ | [3][4] |
| Molecular Weight | 341.1 g/mol | [1][3] |
| Appearance | Likely a solid | [15] |
| Inferred Hazards | Harmful if swallowed, potential mutagen, skin/eye irritant, respiratory irritant, environmental hazard. | [10][11][12][13][14] |
II. The Causality of Segregation: A Core Principle
The cardinal rule in the disposal of this compound is the strict segregation of halogenated waste.[5][6][7] This is not an arbitrary step but a critical measure rooted in both safety and environmental stewardship. Halogenated and non-halogenated organic wastes undergo different disposal treatments.[16] Non-halogenated solvents can often be recycled as fuel, whereas halogenated wastes require high-temperature incineration to ensure the complete destruction of the halogenated molecules and to prevent the formation of toxic byproducts like dioxins.[7][16] Commingling these waste streams leads to the entire mixture being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6][16]
III. Procedural Workflow for Disposal
The following step-by-step protocol is designed to provide a clear and actionable plan for the disposal of this compound. This workflow is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA) and the standards set by the Occupational Safety and Health Administration (OSHA).[17][18]
Before initiating any handling of the chemical for disposal, it is imperative to be outfitted with the appropriate PPE to minimize exposure.[14]
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection standards (29 CFR 1910.133).
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[5][14] Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves as hazardous waste.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[5][14]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work is not being conducted in a certified chemical fume hood, a NIOSH-approved respirator is necessary.
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a designated, robust, and sealable container. The container must be compatible with the chemical.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a designated "Halogenated Organic Liquid Waste" container. This container should be leak-proof with a secure screw-top cap.
-
Contaminated Labware: Disposable labware that has come into contact with the compound should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated.
-
-
Decontamination of Reusable Labware:
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect this solvent rinse as "Halogenated Organic Liquid Waste."[13]
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "Waste this compound" and a clear indication that it is a "Halogenated Organic."[6][7] List all components of a mixture with their approximate percentages.[7]
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is well-ventilated, away from heat sources, and segregated from incompatible materials.[6][13]
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [5][13]
-
The recommended method of disposal is incineration by a licensed hazardous waste disposal company.[7][13]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with certified waste management vendors.[13]
-
IV. Visualization of the Disposal Workflow
The following diagram provides a visual representation of the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place all contaminated materials into a designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your institution's EHS office.[6]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental responsibility.
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OSHA. (n.d.). Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved from [Link]
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Navigating the Synthesis and Handling of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (MW: 341.1 g/mol , CAS: 145913-85-5).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in a conservative approach, drawing upon data from structurally analogous compounds, including benzamide and iodinated pyrimidine derivatives. This guide is intended to empower laboratory personnel with the knowledge to implement self-validating safety systems and foster a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a functionalized pyrimidine derivative, a class of molecules with significant interest in medicinal chemistry.[1] The presence of a benzamide moiety and an iodinated pyrimidine core necessitates a thorough evaluation of potential hazards.
Structural Analogs and Potential Hazards:
-
Benzamide: Structurally related benzamides are known to be harmful if swallowed, can cause skin and eye irritation, and are suspected of causing genetic defects.[3][4]
-
Aromatic Amines and Amides: This class of compounds can present health hazards including skin irritation, eye damage, and potential for mutagenicity.[5][6]
-
Iodinated Organic Compounds: Halogenated organic compounds require specific handling and disposal procedures due to their potential environmental impact and persistence.[7][8][9]
Primary Routes of Exposure:
-
Inhalation: Handling the solid powder can generate dust, which may be harmful if inhaled.
-
Dermal Contact: Direct skin contact may cause irritation or other adverse health effects.
-
Eye Contact: The compound may cause serious eye irritation.
-
Ingestion: Accidental ingestion is a potential route of exposure and may be harmful.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 or EN 166 | Protects against chemical splashes and dust.[5][10] |
| Face Shield | To be worn over safety goggles | Recommended for procedures with a high risk of splashing or when handling larger quantities.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact. Double-gloving is recommended for enhanced protection.[6][10] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination.[5][10] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Varies based on risk assessment | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6][10] |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills and falling objects.[6] |
Operational Plan: From Donning to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls: The First Line of Defense
Whenever feasible, handle this compound within a certified chemical fume hood.[10] This is especially critical when handling the solid powder to minimize inhalation exposure. For weighing procedures, a balance enclosure or a well-ventilated area is essential.
Procedural Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling the compound.
Caption: Step-by-step workflow for handling this compound.
Donning and Doffing of PPE: A Critical Sequence
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check.
-
Safety Goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove by peeling from the cuff, turning them inside out.
-
Lab Coat: Remove by rolling it away from the body to prevent contaminating personal clothing.
-
Safety Goggles.
-
Respirator (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10]
Special Considerations for Chemical Reactions
The iodine atom on the pyrimidine ring makes this compound a valuable intermediate for reactions such as metal-catalyzed cross-coupling.[1] These reactions, particularly those involving palladium catalysts, can be highly exothermic and pose significant safety risks if not properly managed.
Causality in Experimental Choices:
-
Exothermic Reactions: When planning palladium-catalyzed cross-coupling reactions, it is crucial to consider the potential for a rapid increase in temperature. Adding reagents portion-wise or using a controlled addition funnel can help mitigate this risk.
-
Solvent Choice: The choice of solvent can influence reaction kinetics and thermal stability. Ensure that the chosen solvent is compatible with all reagents and reaction conditions.
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to air and moisture. Conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary for both safety and reaction efficiency.
The following decision tree can guide the initial safety assessment for a planned chemical reaction.
Caption: Decision tree for initial safety assessment of chemical reactions.
Spill and Emergency Procedures
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Use a chemical spill kit to absorb the material.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.[6]
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the contaminated area.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation:
-
Solid Waste: Collect the compound, contaminated PPE (gloves, disposable lab coats), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[7][8] Never dispose of halogenated organic compounds down the drain.[8]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound relies on a combination of robust engineering controls, appropriate personal protective equipment, and meticulous adherence to established protocols. By understanding the potential hazards and implementing the multi-layered safety strategies outlined in this guide, researchers can minimize their risk of exposure and contribute to a safer laboratory environment for all. Continuous risk assessment and a commitment to best practices are the cornerstones of responsible chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
